Product packaging for Dacarbazine-d6(Cat. No.:)

Dacarbazine-d6

Cat. No.: B1140675
M. Wt: 188.22 g/mol
InChI Key: FDKXTQMXEQVLRF-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dacarbazine-d6 is intended for use as an internal standard for the quantification of dacarbazine by GC- or LC-MS. Dacarbazine is a DNA alkylating prodrug that is activated by P450 enzymes in liver microsomes. Following activation, it is converted, through a series of reactions, into a methyldiazonium cation that alkylates DNA at all phases of the cell cycle and induces apoptosis. In vitro, dacarbazine inhibits the growth of B16/F1, A-875, and SK-MEL-5 melanoma and non-cancerous WI-38 lung fibroblast and L-02 hepatocyte cell lines (IC50s = 260, 287, 380, 526, and 367 μM, respectively). Dacarbazine toxicity to 518A2 and SK-MEL-28 melanoma cell lines increases in a time-dependent manner with IC50 values of 121 and >400 μM, respectively, following a 1 hour incubation and 2.5 and 50 μM, respectively, following a 96 hour incubation. In vivo, dacarbazine (70 mg/kg, once every 2 days) decreases tumor volume by 59.1% in a B16/F1 murine melanoma model in mice. Formulations containing dacarbazine have been used in the treatment of metastatic melanoma and for Hodgkin's lymphoma in combination with other antineoplastic agents.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N6O B1140675 Dacarbazine-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKXTQMXEQVLRF-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Deuterated Dacarbazine (Dacarbazine-d6) in Modern Analytical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dacarbazine, a chemotherapy agent primarily used in the treatment of melanoma and Hodgkin's lymphoma, requires precise quantification in biological matrices for pharmacokinetic studies and therapeutic drug monitoring.[1][2] To achieve the necessary accuracy and precision in these measurements, stable isotope-labeled internal standards are indispensable. Dacarbazine-d6, a deuterated analog of dacarbazine, serves as the gold standard internal standard for the quantitative analysis of dacarbazine in research and clinical settings.[3][4][5]

The primary purpose of using this compound in research is to improve the accuracy and reliability of the bioanalytical methods used to measure dacarbazine concentrations in complex biological samples such as plasma.[6][7][8] this compound is an ideal internal standard because it is chemically identical to dacarbazine, but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium atoms.[9][10] This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry (MS), while its identical physicochemical properties ensure that it behaves in the same manner as dacarbazine during sample preparation, chromatography, and ionization.[4]

By adding a known amount of this compound to each sample at the beginning of the analytical process, it can be used to correct for any variability or loss that may occur during sample extraction, handling, and analysis. The ratio of the signal from dacarbazine to the signal from this compound is used to calculate the concentration of dacarbazine in the original sample, leading to more precise and accurate results.[6][7][8]

Quantitative Data for Dacarbazine and this compound Analysis

The following table summarizes key quantitative parameters from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dacarbazine using this compound as an internal standard.[6][7]

ParameterDacarbazineThis compound (Internal Standard)
Molecular Formula C₆H₁₀N₆OC₆H₄D₆N₆O
Molecular Weight 182.18 g/mol 188.22 g/mol
MS/MS Ion Transition (m/z) 181.0 > 152.5187.1 > 158.6
Chromatographic Retention Time 0.514 min0.539 min
Linearity Range 10 - 1,000 µg/LN/A
Limit of Detection (LOD) 10 µg/LN/A
Within-run Precision (CV%) ≤4.2%N/A
Between-run Precision (CV%) ≤8.3%N/A
Accuracy 86.1% - 99.4%N/A
Extraction Recovery 90.1% - 94.4%N/A

Data sourced from a study on quantifying plasma dacarbazine levels in advanced melanoma patients.[6][7]

Experimental Protocol: Quantification of Dacarbazine in Human Plasma using LC-MS/MS

This section details a representative methodology for the quantification of dacarbazine in human plasma samples utilizing this compound as an internal standard.

1. Materials and Reagents:

  • Dacarbazine reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (LC-MS grade)

  • Sterile water for injection

  • Other standard laboratory reagents

2. Standard and Internal Standard Preparation:

  • Prepare a stock solution of Dacarbazine in a suitable solvent (e.g., methanol).

  • Prepare a stock solution of this compound in the same solvent.

  • From the stock solutions, prepare a series of calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Dacarbazine.

  • Prepare a working solution of this compound to be added to all samples.

3. Sample Preparation (Protein Precipitation): [11]

  • To 400 µL of plasma sample (calibrator, QC, or unknown), add a known amount of the this compound internal standard working solution.

  • Add 800 µL of ice-cold methanol to precipitate the plasma proteins.[11]

  • Vortex the mixture for 30 seconds.[11]

  • Incubate the samples in an ice bath for 5 minutes.[11]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Conditions:

    • Mobile Phase: A suitable gradient of aqueous and organic solvents.

    • Flow Rate: 0.5 mL/min.[6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.[6]

    • Cone Voltage: 40 V.[6]

    • Source Temperature: 350 °C.[6]

    • Gas Flow: 900 L/h.[6]

    • MRM Transitions:

      • Dacarbazine: 181.0 > 152.5.[6][7]

      • This compound: 187.1 > 158.6.[6][7]

5. Data Analysis:

  • Integrate the peak areas for both dacarbazine and this compound for each sample.

  • Calculate the peak area ratio of dacarbazine to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of dacarbazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Pathways

To better understand the role of this compound in the analytical workflow, the following diagram illustrates the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) is_spike Spike with This compound (IS) plasma->is_spike precipitation Protein Precipitation (e.g., with Methanol) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Dacarbazine & this compound) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify Dacarbazine Concentration calibration->quantification

Caption: Workflow for the quantification of Dacarbazine using this compound as an internal standard.

The mechanism of action of dacarbazine involves its metabolic activation to a reactive methyldiazonium cation, which then acts as an alkylating agent, cross-linking DNA and leading to apoptosis.[3][5]

signaling_pathway dacarbazine Dacarbazine (Prodrug) activation Metabolic Activation (Liver P450 Enzymes) dacarbazine->activation mtic MTIC (Active Metabolite) activation->mtic cation Methyldiazonium Cation mtic->cation alkylation DNA Alkylation (Guanine N7 & O6) cation->alkylation dna DNA dna->alkylation apoptosis Apoptosis (Cell Death) alkylation->apoptosis

Caption: Simplified metabolic activation pathway of Dacarbazine.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of Dacarbazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacarbazine-d6 is the deuterated analog of Dacarbazine, an alkylating agent used in the chemotherapy of various cancers, most notably malignant melanoma and Hodgkin's lymphoma. The incorporation of six deuterium atoms in the N,N-dimethyl moiety makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of Dacarbazine in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Properties and Structure

This compound is structurally identical to Dacarbazine, with the exception of the six hydrogen atoms on the two methyl groups of the triazene side chain being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometric analysis.

PropertyValueReference
Chemical Name 5-(3,3-bis(methyl-d3)-1-triazen-1-yl)-1H-imidazole-4-carboxamide[1]
Molecular Formula C₆H₄D₆N₆O[1]
Molecular Weight 188.22 g/mol [1]
CAS Number 1185241-28-4[1]
Appearance Colorless to pale yellow or ivory colored solid[2][3]
Solubility Slightly soluble in water and alcohol[2]
Stability Light-sensitive[2][3]

Structure:

this compound Chemical Structure

Figure 1. Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

5-aminoimidazole-4-carboxamide is diazotized with nitrous acid to form 5-diazoimidazole-4-carboxamide. This intermediate is then reacted with deuterated dimethylamine ((CD₃)₂NH) to yield this compound.

Representative Protocol:

  • Diazotization: To a cooled (0-5 °C) suspension of 5-aminoimidazole-4-carboxamide in an aqueous acidic solution (e.g., HCl), a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a defined period to ensure complete formation of the 5-diazoimidazole-4-carboxamide intermediate.

  • Coupling Reaction: The cold solution of 5-diazoimidazole-4-carboxamide is then slowly added to a solution of deuterated dimethylamine ((CD₃)₂NH) in a suitable solvent (e.g., methanol or water), with the pH adjusted to be slightly basic to facilitate the coupling reaction. The reaction is typically stirred at a low temperature for several hours.

  • Work-up and Purification: The reaction mixture is then neutralized, and the product, this compound, may precipitate out of the solution. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product of high purity.

  • Characterization: The identity and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the presence and location of deuterium atoms) and Mass Spectrometry (to confirm the correct molecular weight).

Quantification of Dacarbazine using this compound by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Dacarbazine in biological samples. The following is a typical experimental workflow for such an analysis.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample protein_precip Protein Precipitation (e.g., with acetonitrile) plasma->protein_precip is This compound (Internal Standard) is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc HPLC Separation (C18 column) supernatant->hplc Injection ms Tandem Mass Spectrometry (MRM mode) hplc->ms quant Quantification (Peak area ratio) ms->quant

Caption: Workflow for Dacarbazine quantification using this compound.

Detailed Methodologies:

A validated hydrophilic interaction liquid chromatography-tandem mass spectrometric (HILIC-LC-MS/MS) method has been reported for the simultaneous quantification of Dacarbazine and its metabolite in human plasma.

  • Sample Preparation: Plasma samples are extracted using a mixed-mode solid-phase extraction (SPE) plate to ensure the stability of the analytes. The extracted residues are further cleaned up to minimize matrix effects.

  • Chromatography: Analysis is performed on an amide-based HILIC column.

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The transitions monitored are typically m/z 183.1 → 127.1 for Dacarbazine and m/z 189.1 → 133.1 for this compound.

Signaling Pathway: Metabolic Activation of Dacarbazine

Dacarbazine is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects. The process is initiated by cytochrome P450 enzymes.

G Dacarbazine Dacarbazine HMMTIC Hydroxymethyl-MTIC (HMMTIC) Dacarbazine->HMMTIC N-demethylation CYP Cytochrome P450 (CYP1A1, CYP1A2, CYP2E1) MTIC 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) HMMTIC->MTIC Elimination of formaldehyde Diazomethane Diazomethane MTIC->Diazomethane Decomposition Methyl_diazonium Methyl diazonium ion (CH3N2+) Diazomethane->Methyl_diazonium Protonation DNA DNA Methyl_diazonium->DNA Alkylation Alkylated_DNA Alkylated DNA (O6-methylguanine) Apoptosis Apoptosis Alkylated_DNA->Apoptosis DNA damage response

References

The Core Mechanism of Dacarbazine-d6 as a Stable Isotope Tracer: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of dacarbazine and outlines the application of its deuterated analogue, dacarbazine-d6, as a stable isotope tracer to elucidate its metabolic fate and therapeutic action. By leveraging the principles of stable isotope labeling and mass spectrometry, researchers can gain profound insights into the pharmacokinetics, metabolic activation, and DNA alkylating potential of this important chemotherapeutic agent.

Introduction to Dacarbazine and the Role of Stable Isotope Tracing

Dacarbazine (DTIC) is a crucial chemotherapeutic drug, primarily employed in the treatment of metastatic melanoma and Hodgkin's lymphoma.[1] It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.[2] The core of its anticancer activity lies in its ability to act as an alkylating agent, transferring a methyl group to DNA, which ultimately disrupts DNA replication and triggers cell death.[1][2]

The use of this compound, in which six hydrogen atoms on the two methyl groups are replaced with deuterium, offers a powerful tool for researchers. While extensively used as an internal standard in pharmacokinetic studies to ensure analytical accuracy, its utility as a stable isotope tracer provides a deeper understanding of the drug's mechanism of action. By "tracing" the journey of the deuterated methyl groups, from the parent drug to its active metabolites and ultimately to its covalent binding to DNA, a precise and quantitative picture of its bioactivity can be constructed.

The Metabolic Activation Pathway of Dacarbazine

Dacarbazine's journey to becoming a cytotoxic agent is a multi-step process initiated in the liver. The primary pathway involves N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system.

The metabolic cascade is as follows:

  • Initial Oxidation: Dacarbazine is oxidized by hepatic CYP enzymes, predominantly CYP1A2, with contributions from CYP1A1 and CYP2E1.[3][4][5] This initial step forms an unstable hydroxymethyl intermediate, 5-(3-hydroxymethyl-3-methyl-1-triazenyl)imidazole-4-carboxamide (HMMTIC).[5]

  • Formation of the Active Metabolite: HMMTIC spontaneously decomposes, losing formaldehyde, to yield 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC).[5] MTIC is the key bioactive metabolite responsible for the anticancer effects of dacarbazine.[3]

  • Generation of the Methylating Agent: MTIC is itself unstable and further breaks down to form 5-aminoimidazole-4-carboxamide (AIC), a purine precursor, and a highly reactive methyldiazonium ion.[2] This ion is the ultimate alkylating species that transfers a methyl group to nucleophilic sites on DNA.[2]

The use of this compound allows for the precise tracking of this pathway. The deuterium-labeled methyl group remains intact through the metabolic activation sequence, resulting in a deuterated methyldiazonium ion. This enables researchers to distinguish the methyl groups originating from dacarbazine from the endogenous methyl pool.

Dacarbazine Metabolic Activation Dacarbazine Dacarbazine (Inactive Prodrug) HMMTIC HMMTIC (Hydroxymethyl Intermediate) Dacarbazine->HMMTIC Oxidative N-demethylation MTIC MTIC (Active Metabolite) HMMTIC->MTIC Spontaneous decomposition Formaldehyde Formaldehyde HMMTIC->Formaldehyde Methyldiazonium Methyldiazonium Ion (Alkylating Species) MTIC->Methyldiazonium Decomposition AIC AIC (Inactive Metabolite) MTIC->AIC DNA_Alkylation DNA Methylation Methyldiazonium->DNA_Alkylation Alkylation CYP CYP1A2, CYP1A1, CYP2E1 (Hepatic Microsomes) InVivo_Workflow start Administer this compound to Animal Model (e.g., IV) blood_collection Collect Blood Samples at Multiple Time Points start->blood_collection tissue_harvest Harvest Tissues of Interest (e.g., Tumor, Liver, Kidney) start->tissue_harvest plasma_sep Separate Plasma blood_collection->plasma_sep dna_extraction Extract DNA from Tissues tissue_harvest->dna_extraction sample_prep_pk Prepare Plasma Samples for LC-MS/MS plasma_sep->sample_prep_pk dna_hydrolysis Hydrolyze DNA to Nucleosides dna_extraction->dna_hydrolysis lcms_pk Quantify this compound and Metabolites by LC-MS/MS sample_prep_pk->lcms_pk lcms_adducts Detect and Quantify Deuterated DNA Adducts by LC-MS/MS dna_hydrolysis->lcms_adducts pk_analysis Pharmacokinetic Modeling lcms_pk->pk_analysis adduct_analysis Quantify DNA Damage lcms_adducts->adduct_analysis Cellular_Response Metabolic_Activation Metabolic Activation of This compound to Deuterated MTIC DNA_Alkylation Formation of Deuterated DNA Adducts (e.g., O⁶-meG-d₃) Metabolic_Activation->DNA_Alkylation MMR Mismatch Repair (MMR) System Activation DNA_Alkylation->MMR Recognition of mismatched base pairs Replication_Stress DNA Replication Stress and Double-Strand Breaks MMR->Replication_Stress Futile repair cycles Apoptosis Apoptosis (Programmed Cell Death) Replication_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest

References

Technical Guide to the Physical Characteristics of Dacarbazine-d6 Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of Dacarbazine-d6 powder. The information herein is intended to support research, development, and quality control activities involving this stable isotope-labeled compound.

Introduction

This compound is the deuterium-labeled form of Dacarbazine, an antineoplastic agent used in the treatment of various cancers, most notably malignant melanoma. The incorporation of six deuterium atoms in the N,N-dimethyl moiety results in a mass shift that makes this compound an ideal internal standard for the quantification of Dacarbazine in biological matrices by mass spectrometry.[1] Understanding the physical properties of this compound powder is crucial for its proper handling, storage, formulation, and use in analytical applications.

Physical and Chemical Properties

This compound is a stable isotope-labeled compound with the chemical formula C₆H₄D₆N₆O and a molecular weight of 188.22 g/mol .[2] It is classified as a purine analog and an alkylating agent.

General Properties

A summary of the general physical properties of this compound powder is presented in the table below.

PropertyDescriptionReferences
Appearance Crystalline solid[3]
Color Pale pink or pink solid
Molecular Formula C₆H₄D₆N₆O[2]
Molecular Weight 188.22 g/mol [2]
CAS Number 1185241-28-4[4]
Thermal Properties

The melting point of this compound and its non-deuterated counterpart, Dacarbazine, are critical parameters for assessing purity and stability.

CompoundMelting Point (°C)NotesReferences
This compound >185 (decomposes)
Dacarbazine ~200Sharp melting peak observed in DSC thermogram.[5]
Dacarbazine 250-255Explosive decomposition.
Solubility Profile

The solubility of Dacarbazine and this compound in various solvents is a key consideration for the preparation of stock solutions and formulations. There are some discrepancies in the reported absolute values, which may be due to variations in experimental conditions such as temperature and the specific batch of the compound.

SolventDacarbazine Solubility (mg/mL)This compound SolubilityReferences
DMSO 12 (warmed to 50°C)Slightly soluble (heated)[1][6]
DMSO ~0.5-
DMSO 3-[7]
Water 2 (warmed to 50°C)Slightly soluble (heated)[1][6]
Water <0.1 at 15°C-[8]
Ethanol <1 (warmed)-[6]
Ethanol ~0.2-
Methanol -Slightly soluble (heated)[1]
1 M HCl 50-
PBS (pH 7.2) ~0.1-

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics are provided below.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for determining the melting point and thermal behavior of a powdered sample like this compound.

Objective: To determine the melting temperature and observe any thermal events such as decomposition.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans and lids

  • Microbalance

Procedure:

  • Accurately weigh 1-2 mg of the this compound powder into an aluminum pan.

  • Hermetically seal the pan with a lid. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate, for example, 10°C/min, under a nitrogen atmosphere.

  • The scan can be performed over a temperature range that encompasses the expected melting point, for instance, from 25°C to 300°C.[5]

  • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5]

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in aqueous media at a specific temperature.

Materials:

  • This compound powder

  • Purified water or buffer of desired pH

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a vial. The excess is to ensure that a saturated solution is formed.

  • Add a known volume of the aqueous medium (e.g., purified water or a specific pH buffer) to the vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to sediment the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.

Application in Bioanalytical Methods: LC-MS/MS Workflow

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of dacarbazine in biological samples such as plasma.[9]

Experimental Workflow for Quantification of Dacarbazine using this compound Internal Standard

The following diagram illustrates a typical workflow for the analysis of dacarbazine in a biological matrix using this compound as an internal standard.

experimental_workflow sample Biological Sample (e.g., Plasma) is_addition Addition of This compound (Internal Standard) sample->is_addition Spiking extraction Sample Preparation (e.g., Protein Precipitation, SPE) is_addition->extraction Processing lc_separation LC Separation (e.g., Reversed-Phase HPLC) extraction->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Ionization quantification Data Analysis and Quantification (Ratio of Analyte to IS) ms_detection->quantification Signal Measurement

LC-MS/MS workflow for Dacarbazine quantification.
Detailed Protocol for LC-MS/MS Analysis

Objective: To quantify the concentration of Dacarbazine in a biological sample using this compound as an internal standard.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18)

  • Dacarbazine analytical standard

  • This compound internal standard

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • Reagents for sample preparation (e.g., protein precipitation agent like methanol or acetonitrile)

Procedure:

  • Preparation of Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of Dacarbazine into a blank biological matrix.

  • Sample Preparation:

    • To a known volume of the biological sample (and calibration standards/QCs), add a fixed amount of the this compound internal standard solution.

    • Perform sample clean-up, for example, by protein precipitation. Add a volume of cold acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate Dacarbazine and this compound from matrix components using a suitable gradient elution on the analytical column.

    • Introduce the eluent into the MS/MS detector.

    • Monitor the specific mass transitions for Dacarbazine (e.g., m/z 183.1 → 112.1) and this compound (e.g., m/z 189.1 → 118.1) in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both Dacarbazine and this compound.

    • Calculate the peak area ratio of Dacarbazine to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Dacarbazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This technical guide has summarized the key physical characteristics of this compound powder and provided detailed experimental protocols for their determination. The data and methodologies presented are essential for researchers and professionals working with this important stable isotope-labeled compound, particularly in the context of bioanalytical method development and validation. The provided workflow for LC-MS/MS analysis highlights the primary application of this compound as an internal standard, ensuring accurate and reliable quantification of Dacarbazine in complex biological matrices.

References

Navigating the Nuances of Isotopic Purity: A Technical Guide for Dacarbazine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards, such as Dacarbazine-d6, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. This technical guide provides an in-depth exploration of the critical isotopic purity requirements for this compound, offering a framework for its qualification and use in regulated bioanalysis. While specific regulatory guidelines for this compound are not explicitly defined, this document synthesizes industry best practices and scientific principles to guide researchers in ensuring data integrity.

The Critical Role of Isotopic Purity

This compound serves as an ideal internal standard for the quantification of dacarbazine due to its chemical identity and distinct mass, allowing for correction of variability during sample preparation and analysis. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), can significantly compromise assay accuracy and precision. Therefore, a thorough assessment of isotopic purity is a non-negotiable step in method development and validation.

Quantitative Isotopic Purity Specifications

While pharmacopeial standards for this compound are not established, typical quality specifications for deuterated internal standards from commercial suppliers provide a reliable benchmark. These specifications are designed to minimize the impact of isotopic impurities on the analytical results.

ParameterTypical SpecificationRationale
Isotopic Purity (d6) ≥ 98%Ensures a high abundance of the desired labeled species, minimizing the contribution of other isotopologues.
Unlabeled Analyte (d0) ≤ 0.1%Minimizes the artificial inflation of the analyte signal, which can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
Other Isotopologues (d1-d5) ReportableProvides a comprehensive profile of the internal standard and helps in troubleshooting potential interferences.

Impact of Isotopic Impurities on Bioanalytical Data

The presence of unlabeled dacarbazine (d0) in the this compound internal standard can lead to a constant, background signal at the analyte's mass-to-charge ratio (m/z). This can artificially elevate the measured concentration of the analyte, particularly at low concentrations, leading to biased results.

ImpurityPotential Impact on Bioanalytical DataMitigation Strategy
Unlabeled Dacarbazine (d0) Overestimation of the analyte concentration, especially at the LLOQ.Source high-purity internal standard; assess the contribution of d0 to the analyte signal and ensure it is negligible.
Partially Labeled Isotopologues (d1-d5) Potential for minor interference if their fragmentation patterns overlap with the analyte.Utilize highly selective MRM transitions; characterize the full isotopic profile of the internal standard.

Experimental Protocols for Isotopic Purity Assessment

A multi-faceted approach employing both mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is recommended for the comprehensive characterization of this compound.

Mass Spectrometry Protocol for Isotopic Purity Determination

This protocol outlines the use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to determine the isotopic distribution of this compound.

Objective: To quantify the relative abundance of this compound, unlabeled dacarbazine (d0), and other isotopologues.

Materials:

  • This compound internal standard

  • High-purity solvent (e.g., methanol or acetonitrile)

  • LC-MS/MS system with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

  • Instrumentation Setup:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS Analysis:

      • Full Scan (HRMS): Acquire full scan mass spectra over a relevant m/z range to include the isotopic cluster of dacarbazine and this compound.

      • Multiple Reaction Monitoring (MRM) (MS/MS): If using a triple quadrupole instrument, set up MRM transitions for both dacarbazine and this compound. A commonly used transition for dacarbazine is m/z 182.1 → 111.1, and for this compound is m/z 188.1 → 117.1.[1][2][3]

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it onto an LC column. Acquire data for a sufficient duration to obtain a stable signal.

  • Data Analysis:

    • HRMS: Extract the ion chromatograms or spectra for the monoisotopic masses of dacarbazine (d0) and all its deuterated isotopologues (d1 through d6). Calculate the area under the curve for each peak.

    • MS/MS: Measure the peak area of the dacarbazine and this compound MRM transitions.

  • Calculation of Isotopic Purity:

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • Isotopic Purity (% d6) = [Area(d6) / (Sum of Areas of all isotopologues)] x 100

    • Unlabeled Analyte (% d0) = [Area(d0) / (Sum of Areas of all isotopologues)] x 100

NMR Spectroscopy Protocol for Structural Confirmation and Purity Assessment

NMR spectroscopy provides complementary information on the location and extent of deuteration.

Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment.

Materials:

  • This compound internal standard

  • Appropriate deuterated NMR solvent (e.g., DMSO-d6)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the deuterated NMR solvent.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling positions.

  • ²H NMR Acquisition: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions confirms the presence of deuterium.

  • Data Analysis:

    • ¹H NMR: Integrate the residual proton signals at the labeled positions and compare them to the integration of a non-labeled proton signal within the molecule to estimate the percentage of non-deuterated species.

    • ²H NMR: The integration of the deuterium signals can be used to determine the relative abundance of deuterium at different sites.

Workflow for Qualification of a New Batch of this compound

G cluster_0 Batch Qualification Workflow A Receive New Batch of this compound B Review Certificate of Analysis (CoA) A->B C Perform In-house Verification B->C D Mass Spectrometry Analysis (Isotopic Distribution) C->D E NMR Spectroscopy Analysis (Structural Confirmation) C->E F Compare Results to Specifications D->F E->F G Accept Batch for Use F->G Meets Specs H Reject Batch F->H Does Not Meet Specs I Document and Archive Results G->I H->I

Caption: Workflow for qualifying a new batch of this compound internal standard.

Relationship Between Isotopic Purity and Bioanalytical Accuracy

G cluster_1 Impact of Isotopic Impurity Purity High Isotopic Purity (Low % d0) Accuracy Accurate Quantification Purity->Accuracy Impurity Low Isotopic Purity (High % d0) Interference Signal Interference at Analyte m/z Impurity->Interference Inaccuracy Inaccurate Quantification (Overestimation) Interference->Inaccuracy

Caption: Logical relationship between isotopic purity and bioanalytical accuracy.

Conclusion

Ensuring the isotopic purity of this compound is a critical prerequisite for the development of accurate and reliable bioanalytical methods. By implementing rigorous qualification protocols that include both mass spectrometry and NMR spectroscopy, researchers can confidently use this internal standard to generate high-quality data. Adherence to the principles and methodologies outlined in this guide will contribute to the overall integrity and success of drug development programs.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Dacarbazine and Dacarbazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Dacarbazine and its deuterated isotopologue, Dacarbazine-d6. It covers the core structural differences, their implications on metabolic pathways, relevant quantitative data, and detailed experimental protocols for their analysis.

Introduction to Deuterated Drugs

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect." This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved safety and efficacy profile. This compound is the deuterated version of Dacarbazine, an alkylating agent used in chemotherapy.

Core Structural Differences

The fundamental structural difference between Dacarbazine and this compound lies in the isotopic composition of the two methyl groups attached to the triazene side chain. In this compound, the six hydrogen atoms of these two methyl groups are replaced with deuterium atoms.

Dacarbazine: 5-(3,3-Dimethyl -1-triazenyl)imidazole-4-carboxamide

This compound: 5-(3,3-Di(trideuteriomethyl) -1-triazenyl)imidazole-4-carboxamide

This substitution directly impacts the molecule's mass and the stability of the bonds at the site of metabolic action.

Metabolic Pathway and the Significance of Deuteration

Dacarbazine is a prodrug, meaning it is inactive until it is metabolized in the body.[1] Its activation is primarily carried out in the liver by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1.[2][3] The key metabolic step is N-demethylation, where one of the methyl groups is removed.[4] This process forms the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to release a highly reactive methyldiazonium ion.[1][4] This ion is responsible for the drug's cytotoxic effect by alkylating DNA, particularly at the O6 and N7 positions of guanine, leading to DNA damage and apoptosis in cancer cells.[1]

The deuteration in this compound is strategically placed at the site of this critical N-demethylation step. The stronger C-D bonds can slow down the rate of this P450-mediated metabolism. While specific studies on the altered pharmacokinetics of this compound are not extensively published, the general principle of the kinetic isotope effect suggests that this compound would be metabolized more slowly than Dacarbazine. This could potentially lead to a longer half-life and altered exposure to the active MTIC metabolite.

Below is a diagram illustrating the metabolic activation pathway of Dacarbazine.

Dacarbazine_Metabolism cluster_cyp Hepatic Metabolism Dacarbazine Dacarbazine CYP CYP1A1, CYP1A2, CYP2E1 Dacarbazine->CYP HMMTIC HMMTIC (5-[3-hydroxymethyl-3-methyl- triazen-1-yl]-imidazole-4-carboxamide) MTIC MTIC (Active Metabolite) HMMTIC->MTIC Formaldehyde Formaldehyde HMMTIC->Formaldehyde Methyldiazonium Methyldiazonium Ion (Cytotoxic Species) MTIC->Methyldiazonium AIC AIC (5-aminoimidazole-4-carboxamide) MTIC->AIC CYP->HMMTIC N-demethylation

Metabolic activation pathway of Dacarbazine.

Quantitative Data

The primary use of this compound is as an internal standard for the quantification of Dacarbazine in biological samples using mass spectrometry.[5] This is due to its similar chemical properties and chromatographic behavior, but distinct mass, which allows for accurate measurement.

PropertyDacarbazineThis compound
Molecular Formula C₆H₁₀N₆OC₆H₄D₆N₆O
Molar Mass 182.187 g·mol⁻¹[6]~188.22 g·mol⁻¹
Monoisotopic Mass 182.0916 u188.1293 u
Mass Spec Transition (MRM) 181.0 > 152.5[7]187.1 > 158.6[7]

Pharmacokinetic Parameters of Dacarbazine (Human Plasma)

ParameterValueReference
Terminal Half-life (t½) 5 hours[8][8]
Initial Half-life 19 minutes[8][8]
Volume of Distribution Exceeds total body water[8][8]
Plasma Protein Binding <5%[8][8]
Urinary Excretion (unchanged) ~40% within 6 hours[8][8]

Experimental Protocols

Quantification of Dacarbazine in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is based on methodologies described for the analysis of Dacarbazine in biological matrices.[7][9][10]

Objective: To accurately quantify the concentration of Dacarbazine in human plasma samples.

Materials and Reagents:

  • Dacarbazine analytical standard

  • This compound (Internal Standard - IS)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Primary and secondary amine (PSA) adsorbent for sample cleanup[10]

  • C8+SCX mixed-mode 96-well plate for solid-phase extraction (SPE)[10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column suitable for polar compounds (e.g., Amide-80 or HILIC)[10]

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Dacarbazine and this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Dacarbazine (e.g., 10 to 1,000 µg/L).[7]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

    • Add a fixed concentration of this compound solution to all standards, QCs, and unknown samples.

  • Sample Preparation (Protein Precipitation & Cleanup):

    • To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube. For enhanced cleanup to minimize matrix effects, the extracted residue can be further processed using a PSA adsorbent.[10]

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: Amide-80 HPLC column or equivalent HILIC column.[10]

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Isocratic or a suitable gradient program to achieve separation.

      • Flow Rate: 0.5 mL/min.[7]

      • Injection Volume: 10 µL.[10]

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Dacarbazine: Q1 181.0 -> Q3 152.5[7]

        • This compound (IS): Q1 187.1 -> Q3 158.6[7]

      • Instrument Parameters: Optimize capillary voltage (e.g., 3.5 kV), cone voltage, source temperature (e.g., 350 °C), and gas flow rates for maximum signal intensity.[7]

  • Data Analysis:

    • Integrate the peak areas for both Dacarbazine and this compound for each sample.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Dacarbazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a workflow diagram for the described experimental protocol.

Experimental_Workflow Start Plasma Sample (Unknown, Standard, or QC) Add_IS Add Internal Standard (this compound) Start->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

References

A Technical Guide to the Metabolic Activation of Dacarbazine by Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation of the anticancer agent dacarbazine (DTIC) by cytochrome P450 (CYP) enzymes. Dacarbazine is a prodrug that requires hepatic metabolism to exert its cytotoxic effects. Understanding the nuances of this bioactivation is critical for optimizing its therapeutic efficacy and for the development of novel cancer therapies.

Introduction

Dacarbazine is an alkylating agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1][2] Its therapeutic activity is contingent upon its conversion to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[3][4][5] This activation process is predominantly mediated by the cytochrome P450 mixed-function oxidase system in the liver.[3][4][5] Variations in CYP enzyme activity can contribute to inter-individual differences in drug response and toxicity.

The Metabolic Activation Pathway of Dacarbazine

The bioactivation of dacarbazine is a multi-step process initiated by N-demethylation catalyzed by CYP enzymes.[3][4][5] The key steps are as follows:

  • Hydroxylation: Cytochrome P450 enzymes hydroxylate one of the N-methyl groups of dacarbazine, forming an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC).[3][4][6]

  • Formaldehyde Elimination: HMMTIC spontaneously loses formaldehyde to generate the primary active metabolite, MTIC.[6][7]

  • Generation of the Methylating Agent: MTIC is unstable at physiological pH and decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium ion.[5][6] This methyldiazonium ion is the ultimate alkylating species responsible for the drug's cytotoxic effect through the methylation of DNA, primarily at the O6 and N7 positions of guanine.[1]

Dacarbazine_Metabolism cluster_cyp Cytochrome P450 Mediated Dacarbazine Dacarbazine (DTIC) HMMTIC 5-(3-hydroxymethyl-3-methyl- triazen-1-yl)-imidazole-4-carboxamide (HMMTIC) Dacarbazine->HMMTIC N-demethylation MTIC 5-(3-methyl-1-triazeno)imidazole- 4-carboxamide (MTIC) HMMTIC->MTIC - Formaldehyde AIC 5-aminoimidazole-4-carboxamide (AIC) MTIC->AIC Methylating_Species Methyldiazonium Ion MTIC->Methylating_Species Spontaneous decomposition DNA_Adducts DNA Alkylation (O6-methylguanine) Methylating_Species->DNA_Adducts Covalent modification CYP1A2 CYP1A2 (Major) CYP1A1 CYP1A1 (Extrahepatic) CYP2E1 CYP2E1 (Minor, High Concentration)

Fig. 1: Metabolic activation pathway of Dacarbazine.

Key Cytochrome P450 Isozymes in Dacarbazine Metabolism

Several CYP450 isozymes have been identified as being involved in the metabolic activation of dacarbazine. The primary enzymes are CYP1A1, CYP1A2, and CYP2E1.[3][4][5][8]

  • CYP1A2: This is the predominant isozyme responsible for the hepatic metabolism of dacarbazine at therapeutic concentrations.[3][5]

  • CYP1A1: While also capable of metabolizing dacarbazine, CYP1A1 is primarily an extrahepatic enzyme and may play a role in the activation of the drug at the site of action.[5]

  • CYP2E1: This isozyme contributes to dacarbazine metabolism, particularly at higher substrate concentrations.[3][5]

The relative contributions of these enzymes can be influenced by genetic polymorphisms, drug-drug interactions, and environmental factors, leading to variability in patient response.

Quantitative Analysis of Dacarbazine Metabolism

In vitro studies using human liver microsomes and recombinant human CYP enzymes have provided quantitative data on the kinetics of dacarbazine metabolism.

Table 1: Kinetic Parameters of Dacarbazine N-demethylation by Recombinant Human CYP Enzymes

EnzymeKm (μM)Vmax (nmol/min/mg protein)
CYP1A15950.684
CYP1A26591.74
CYP2E1> 2800Not determined
Data sourced from Reid et al. (1999).[3][4][5]

Table 2: Inhibition of Dacarbazine N-demethylation in Human Liver Microsomes and Recombinant Systems

InhibitorTarget Enzyme(s)SystemIC50 (μM)
α-NaphthoflavoneCYP1A1, CYP1A2Human Liver Microsomes~5
QuercetinCYP1A2Human Liver Microsomes~10
ChlorzoxazoneCYP1A2, CYP2E1Human Liver Microsomes~50
DisulfiramCYP2E1Human Liver Microsomes~20
O(6)-BenzylguanineCYP1A1Recombinant CYP1A10.13
O(6)-BenzylguanineCYP1A2Recombinant CYP1A23.8
O(6)-Benzylguanine-Human Liver Microsomes2.8
Data for the first four inhibitors is qualitative based on their known inhibitory profiles.[4] IC50 values for O(6)-Benzylguanine are from Long et al. (2001).[9]

Experimental Protocols

The following outlines a general methodology for studying the in vitro metabolism of dacarbazine, based on commonly cited experimental designs.

Objective: To determine the kinetics and identify the major CYP isozymes involved in the metabolism of dacarbazine to MTIC.

Materials:

  • Dacarbazine (DTIC)

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2E1)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A, furafylline for CYP1A2, chlorzoxazone for CYP2E1)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Incubation:

    • Prepare incubation mixtures in phosphate buffer containing human liver microsomes or a specific recombinant CYP enzyme.

    • Add dacarbazine at various concentrations.

    • For inhibition studies, pre-incubate the enzyme with a specific inhibitor before adding dacarbazine.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation:

    • Centrifuge the terminated reaction mixtures to pellet the protein.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate the parent drug (dacarbazine) and its metabolite (MTIC or a stable derivative) using an appropriate mobile phase.

    • Quantify the metabolite concentration based on a standard curve.

  • Data Analysis:

    • Calculate the rate of metabolite formation.

    • For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, calculate the percent inhibition and determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes or Recombinant CYPs Incubation Incubate at 37°C Microsomes->Incubation DTIC Dacarbazine Solution DTIC->Incubation NADPH NADPH Regenerating System NADPH->Incubation Termination Quench Reaction Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data_Analysis Kinetic Analysis HPLC->Data_Analysis

Fig. 2: In Vitro Dacarbazine Metabolism Workflow.

Conclusion

The metabolic activation of dacarbazine is a complex process primarily mediated by CYP1A2, with contributions from CYP1A1 and CYP2E1. The efficiency of this bioactivation is a key determinant of the drug's efficacy. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into optimizing dacarbazine therapy and for the development of new drugs targeting these metabolic pathways. A thorough understanding of the role of cytochrome P450 enzymes is paramount for advancing the clinical application of dacarbazine and similar prodrugs in oncology.

References

The Prospect of Deuterated Dacarbazine in Oncology: A Technical Guide to Preliminary Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (DTIC) has long been a standard-of-care chemotherapy for metastatic melanoma and other malignancies. As a prodrug, its efficacy is dependent on metabolic activation, a process that also contributes to its toxicity profile and pharmacokinetic variability. The strategic incorporation of deuterium into the dacarbazine molecule, creating Dacarbazine-d6, presents a promising avenue for enhancing its therapeutic index. This technical guide outlines the core rationale, proposed experimental protocols, and anticipated data for the preliminary preclinical evaluation of this compound in oncology. By leveraging the kinetic isotope effect, deuteration of dacarbazine is hypothesized to modulate its metabolism, leading to improved pharmacokinetic properties, potentially greater target engagement, and a more favorable safety profile. This document serves as a foundational resource for researchers embarking on the investigation of this novel therapeutic entity.

Introduction: The Rationale for this compound

Dacarbazine is an alkylating agent that exerts its cytotoxic effects after metabolic activation in the liver.[1] The initial and rate-limiting step in this activation is N-demethylation, primarily mediated by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1.[2][3] This process converts dacarbazine into its active metabolite, 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to a highly reactive methyldiazonium cation that methylates DNA, leading to apoptosis.[1]

The principle of deuteration in drug development hinges on the kinetic isotope effect (KIE).[4] A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, such as the N-demethylation of dacarbazine, are slowed when hydrogen is replaced with deuterium.[4]

For dacarbazine, replacing the hydrogens on one or both of the N-methyl groups with deuterium to create this compound is expected to:

  • Decrease the rate of metabolic activation: This could lead to a longer plasma half-life and increased overall drug exposure (AUC).[6]

  • Alter metabolite profiles: A slower metabolism may reduce the formation of certain metabolites, potentially mitigating off-target toxicities.[7]

  • Enhance therapeutic efficacy: Increased and more sustained plasma concentrations of the parent drug could lead to more efficient delivery to the tumor site.[4]

  • Improve the safety profile: A more controlled metabolic activation could reduce peak concentrations of toxic metabolites, potentially leading to fewer adverse effects.[4]

While this compound has been synthesized and is utilized as an internal standard in analytical chemistry for the quantification of dacarbazine in plasma samples, its therapeutic potential remains unexplored.[8][9] This guide provides a roadmap for its preliminary preclinical investigation.

Proposed Preclinical Evaluation of this compound

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound will involve determining its cytotoxic activity against relevant cancer cell lines, such as melanoma (e.g., A375, B16F10), and comparing it to that of non-deuterated dacarbazine.[10][11]

Table 1: Hypothetical Comparative IC50 Values of Dacarbazine and this compound in Melanoma Cell Lines

Cell LineCompoundIncubation Time (h)IC50 (µM)
A375 Dacarbazine72150
This compound72120
B16F10 Dacarbazine481400[12]
This compound481100

Note: The IC50 values for this compound are hypothetical and represent an anticipated increase in potency due to altered metabolism and target engagement.

This protocol is adapted from standard procedures for assessing the cytotoxicity of dacarbazine.[13][14]

  • Cell Seeding: Plate melanoma cells (e.g., A375 or B16F10) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of dacarbazine and this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Comparative Pharmacokinetic Studies

A crucial aspect of evaluating this compound is to compare its pharmacokinetic profile with that of dacarbazine in an in vivo model, such as mice or rats.

Table 2: Anticipated Pharmacokinetic Parameters of Dacarbazine and this compound in a Murine Model

ParameterDacarbazineThis compoundExpected Fold Change
t½ (half-life) 41.4 min[15]~60 min~1.5x
Cmax (peak concentration) VariablePotentially lower-
AUC (total exposure) BaselineIncreased~1.5-2x
CL (clearance) 15.4 mL/kg/min[15]Decreased~0.5-0.7x

Note: The values for this compound are hypothetical, based on the expected impact of the kinetic isotope effect on metabolism.

  • Animal Model: Utilize healthy male C57BL/6 mice, 8-10 weeks old.

  • Drug Administration: Administer a single intravenous (IV) bolus of dacarbazine or this compound at a dose of 50 mg/kg.

  • Blood Sampling: Collect serial blood samples via retro-orbital or tail vein bleeding at predefined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the plasma concentrations of dacarbazine, this compound, and their major metabolites (HMMTIC, MTIC, and AIC) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]

  • Pharmacokinetic Modeling: Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters.

DNA Alkylation and Apoptosis Induction

To confirm that this compound retains the mechanism of action of dacarbazine, its ability to induce DNA damage and subsequent apoptosis should be assessed.

This protocol is designed to visualize and quantify DNA damage in individual cells.[16]

  • Cell Treatment: Treat melanoma cells with equitoxic concentrations of dacarbazine and this compound for 24 hours.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on microscope slides.

  • Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear material.

  • Electrophoresis: Subject the slides to alkaline electrophoresis to allow damaged DNA to migrate from the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

  • Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of dacarbazine activation and the experimental workflows for its preclinical evaluation.

Dacarbazine_Activation_Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Action Dacarbazine Dacarbazine (Prodrug) HMMTIC HMMTIC Dacarbazine->HMMTIC N-demethylation MTIC MTIC (Active Metabolite) Dacarbazine->MTIC HMMTIC->MTIC Methyl_diazonium Methyldiazonium Cation MTIC->Methyl_diazonium Spontaneous Decomposition CYP CYP1A1, CYP1A2, CYP2E1 CYP->Dacarbazine DNA DNA Methyl_diazonium->DNA Alkylation DNA_adducts DNA Adducts (O6-methylguanine) DNA->DNA_adducts Apoptosis Apoptosis DNA_adducts->Apoptosis

Caption: Metabolic activation and mechanism of action of Dacarbazine.

Preclinical_Evaluation_Workflow start Start: this compound Synthesis invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo mtt MTT Assay (Cytotoxicity, IC50) invitro->mtt comet Comet Assay (DNA Damage) invitro->comet pk Pharmacokinetic Study (Mouse Model) invivo->pk efficacy Tumor Xenograft Model (Antitumor Efficacy) invivo->efficacy data_analysis Data Analysis and Comparison mtt->data_analysis comet->data_analysis pk->data_analysis efficacy->data_analysis report Technical Report and Future Directions data_analysis->report

Caption: Proposed preclinical evaluation workflow for this compound.

Conclusion and Future Directions

The deuteration of dacarbazine to form this compound represents a rational and scientifically grounded approach to potentially improve upon a long-standing chemotherapeutic agent. The preliminary research outlined in this guide, encompassing in vitro cytotoxicity, comparative pharmacokinetics, and mechanistic studies, will provide the foundational data necessary to ascertain the therapeutic potential of this compound. Positive outcomes from these preclinical investigations would warrant further development, including more extensive in vivo efficacy studies in various cancer models and eventual progression towards clinical trials. The exploration of this compound could pave the way for a new generation of alkylating agents with an enhanced therapeutic window, offering a potential benefit to patients with melanoma and other responsive cancers.

References

Methodological & Application

Application Note: Quantitative Analysis of Dacarbazine in Human Plasma using a Validated LC-MS/MS Method with Dacarbazine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dacarbazine in human plasma. The method utilizes a stable isotope-labeled internal standard, Dacarbazine-d6, to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in clinical research.

Introduction

Dacarbazine (DTIC) is an alkylating agent used in the chemotherapy of various cancers, most notably malignant melanoma and Hodgkin's lymphoma.[1][2][3] Monitoring the plasma concentration of dacarbazine is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note describes a sensitive and specific LC-MS/MS method for the quantification of dacarbazine in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.[4] The method is validated over a clinically relevant concentration range and is suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • Dacarbazine analytical standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Deionized water

  • Human plasma (with anticoagulant)

Standard and Internal Standard Stock Solution Preparation
  • Dacarbazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dacarbazine in methanol.

  • This compound Stock Solution (300 mg/L): Dissolve 1.5 mg of this compound in 5 mL of methanol.[5]

  • Working Internal Standard Solution (1,000 µg/L): Further dilute the this compound stock solution with methanol to achieve the final concentration.[5]

Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of dacarbazine working solutions to cover the desired concentration range.

Sample Preparation Protocol

A protein precipitation method is utilized for the extraction of dacarbazine from human plasma.

  • Aliquot 25 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[5]

  • Add 2.5 µL of the working internal standard solution (this compound).[5]

  • Add 100 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture thoroughly.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) using a C8+SCX mixed-mode 96-well plate can be employed for sample cleanup, which may offer improved removal of matrix components.[6][7]

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is used for the analysis.

  • HPLC Column: Amide-80 or equivalent[6]

  • Mobile Phase: A gradient of deionized water (A) and acetonitrile (B)[5]

  • Injection Volume: 10 µL[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: [5][8][9][10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dacarbazine181.0152.5
This compound187.1158.6

Method Validation

The analytical method was validated for linearity, precision, accuracy, and recovery according to established guidelines.

Linearity

The method demonstrated excellent linearity over the concentration range of 10 to 1,000 µg/L for dacarbazine in human plasma.[5][8][9][10]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations.

Table 1: Precision and Accuracy of Dacarbazine Quantification [5][8][9]

QC LevelIntra-day CV (%)Inter-day CV (%)Accuracy (%)
Low≤4.2≤8.386.1 - 99.4
Medium≤4.2≤8.386.1 - 99.4
High≤4.2≤8.386.1 - 99.4
Recovery

The extraction recovery of dacarbazine from human plasma was determined at three concentration levels.

Table 2: Extraction Recovery of Dacarbazine [5]

Concentration (µg/L)Mean Recovery (%)
1090.1
30094.4
50093.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_separation HPLC Separation supernatant_transfer->hplc_separation ms_detection Tandem MS Detection (MRM Mode) hplc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for the quantitative analysis of dacarbazine in human plasma.

Caption: Key parameters for the validation of the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of dacarbazine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple sample preparation procedure and the robustness of the method make it well-suited for application in clinical research settings for pharmacokinetic and therapeutic drug monitoring studies of dacarbazine.

References

Troubleshooting & Optimization

Dacarbazine-d6 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Dacarbazine-d6 solution has turned a pinkish color. Is it still usable?

A1: A change in color from pale yellow or ivory to pink or red is a sign of degradation.[1] It is strongly recommended not to use the solution, as this indicates the presence of degradation products, which could compromise experimental results. The primary degradation product upon light exposure is 4-diazoimidazole-5-carboxamide (Diazo-IC), which has been associated with pain reactions during intravenous infusion in clinical settings.[2] Another major degradation product is 2-azahypoxanthine.[3][4]

Q2: I observe unexpected peaks in my chromatogram when using this compound as an internal standard. What could be the cause?

A2: Unexpected peaks could be due to the degradation of this compound. Dacarbazine is sensitive to both light and temperature.[1][3][5] Ensure that the compound and its solutions are protected from light and stored at the recommended temperature. The appearance of degradation products such as 2-azahypoxanthine has been noted in stability studies.[3][4] Review your storage and handling procedures to minimize exposure to adverse conditions.

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3:

  • Solid Form: Intact vials should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1][6] Some data suggests stability for up to four weeks at controlled room temperature.[1]

  • Reconstituted Solutions: For short-term storage, solutions can be kept for up to 8 hours at normal room temperature and light conditions. For longer storage, it is recommended to store solutions at 2°C to 8°C, protected from light, for up to 72 hours.[6]

  • Diluted Solutions: Diluted solutions in 5% dextrose or 0.9% sodium chloride may be stored at 2°C to 8°C for up to 24 hours.[6] One study showed stability for at least 168 hours (7 days) at 2-6°C when protected from light.[3][4]

Q4: How significant is the effect of light on this compound stability?

A4: Light exposure is a critical factor in the degradation of Dacarbazine.[1][5] Exposure to direct sunlight can cause up to a 12% loss in 30 minutes.[1] The degradation is accelerated by light, leading to the formation of 2-azahypoxanthine and 4-diazoimidazole-5-carboxamide.[2][5] Therefore, it is imperative to protect both solid and solution forms of this compound from light at all times by using amber vials, foil wrapping, or opaque tubing.[3][4]

Summary of Dacarbazine Stability Data

The following tables summarize the stability of Dacarbazine under various conditions, which can be used as a guideline for this compound.

Table 1: Stability of Reconstituted Dacarbazine Solutions

ConcentrationStorage TemperatureLight ConditionContainerDuration of Stability (>90% of initial concentration)
11 mg/mLRoom Temperature (~25°C)Exposed to lightAmber Glass Vial24 hours[3]
10 mg/mLRoom TemperatureNormal room lightVialUp to 8 hours[6]
11 mg/mL2-6°CIn the darkAmber Glass VialAt least 96 hours[3]
10 mg/mL4°CNot specifiedVialUp to 72 hours[6]

Table 2: Stability of Diluted Dacarbazine Solutions

ConcentrationDiluentStorage TemperatureLight ConditionContainerDuration of Stability (>90% of initial concentration)
1.40 mg/mLNot specified25°CDaylightPVC Bag2 hours[3]
1.40 mg/mLNot specified25°CFluorescent lightPVC Bag24 hours[3]
1.40 mg/mLNot specified25°CCovered with aluminum foilPVC Bag72 hours[3]
Not specified5% Dextrose or 0.9% NaClRoom TemperatureNot specifiedNot specifiedUp to 8 hours[6]
1.40 mg/mLNot specified2-6°CNot specifiedPVC BagAt least 168 hours (7 days)[3][4]
Up to 2 mg/mL0.9% Sodium Chloride2-8°CProtected from lightInfusion Bag24 hours

Experimental Protocols

Protocol for Assessing Dacarbazine Stability by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described in the literature for Dacarbazine analysis.[3]

1. Objective: To determine the concentration of Dacarbazine over time under specific storage conditions to evaluate its stability.

2. Materials:

  • Dacarbazine (or this compound)

  • Solvent for reconstitution (e.g., Sterile Water for Injection)

  • Diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., Zorbax SB-CN)

  • Mobile phase components (e.g., ammonium phosphate, methanol, triethylamine)

  • Amber vials or containers providing light protection

  • Temperature-controlled storage units (e.g., refrigerator, incubator)

3. Sample Preparation:

  • Prepare a stock solution of Dacarbazine by reconstituting the solid compound in the chosen solvent to a known concentration (e.g., 10 mg/mL).

  • If studying diluted solutions, further dilute the stock solution with the appropriate diluent to the desired final concentration (e.g., 1.4 mg/mL).

  • Aliquot the solution into several amber vials for storage under different conditions (e.g., 2-8°C protected from light, room temperature with light exposure, etc.).

4. Stability Study Execution:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each storage condition.

  • Immediately analyze the aliquot by HPLC or store it at -70°C until analysis. Rapid processing is crucial, especially for metabolites.

  • For each time point, also visually inspect the samples for any changes in color, clarity, or for precipitate formation. Measure the pH if relevant.

5. HPLC Analysis:

  • Set up the HPLC system with the appropriate column and mobile phase. An example chromatographic condition involves a Zorbax SB-CN column with a mobile phase of 80% 50 mM ammonium phosphate (pH 6.5), 20% methanol, and 0.1% triethylamine.

  • Set the UV detector to the appropriate wavelength for Dacarbazine detection (e.g., 329 nm).

  • Inject a known volume of the sample and record the chromatogram.

  • Quantify the peak corresponding to Dacarbazine by comparing its peak area to a standard curve of known concentrations.

6. Data Analysis:

  • Calculate the concentration of Dacarbazine remaining at each time point for each storage condition.

  • Express the stability as the percentage of the initial concentration remaining.

  • Stability is often defined as the retention of 90-105% of the initial concentration without significant changes in physical appearance or pH.[3][4]

Visualizations

Dacarbazine_Stability_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 2, 4, ... hrs) cluster_results Results prep_solid This compound (Solid) reconstitute Reconstitute in Solvent (e.g., Sterile Water) prep_solid->reconstitute dilute Dilute to Final Concentration (e.g., in 0.9% NaCl) reconstitute->dilute aliquot Aliquot into Light-Protected Vials dilute->aliquot cond1 Condition 1: 2-8°C, Dark aliquot->cond1 Store samples cond2 Condition 2: Room Temp, Light aliquot->cond2 Store samples cond3 Condition 3: Room Temp, Dark aliquot->cond3 Store samples sampling Withdraw Aliquots cond1->sampling cond2->sampling cond3->sampling visual Visual Inspection (Color, Precipitate) sampling->visual hplc HPLC-UV Analysis sampling->hplc stability_report Generate Stability Report visual->stability_report data_analysis Quantify Concentration (% Remaining) hplc->data_analysis data_analysis->stability_report

Caption: Workflow for assessing the stability of this compound.

Dacarbazine_Degradation_Pathway Simplified Dacarbazine Degradation cluster_products Major Degradation Products Dacarbazine Dacarbazine Diazo_IC 4-diazoimidazole-5-carboxamide (Diazo-IC) Dacarbazine->Diazo_IC Light Exposure Azahypoxanthine 2-azahypoxanthine Dacarbazine->Azahypoxanthine Hydrolysis / Photolysis Degradation_Products Degradation Products

Caption: Key degradation pathways of Dacarbazine.

References

How to minimize matrix effects in plasma samples using Dacarbazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in plasma samples when using Dacarbazine-d6 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of plasma sample analysis by LC-MS/MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components can include phospholipids, salts, proteins, and metabolites.[3][4] This interference can lead to signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[1][5]

Q2: Why is this compound recommended for minimizing matrix effects when quantifying dacarbazine?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the most effective way to compensate for matrix effects.[6][7] Because this compound has nearly identical physicochemical properties to the analyte (dacarbazine), it experiences the same extraction inefficiencies and ionization suppression or enhancement during LC-MS/MS analysis.[6][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[7]

Q3: What are the primary causes of matrix effects in plasma samples?

A3: The primary causes are endogenous and exogenous components within the plasma. Phospholipids are a major contributor to matrix-induced ionization suppression because they are a major component of cell membranes and often co-extract with analytes during sample preparation.[9] Other sources include proteins, salts, and anticoagulants introduced during sample collection.[3] These interfering compounds can compete with the analyte for ionization in the mass spectrometer's source, affecting droplet formation and evaporation, ultimately altering the analyte's signal intensity.[10][11]

Q4: What are the common indicators of significant matrix effects in an assay?

A4: Common indicators include:

  • Poor reproducibility (high coefficient of variation, %CV) between replicate injections of the same sample.

  • Inconsistent analyte-to-internal standard area ratios across different plasma lots.[6]

  • A significant difference in analyte response when comparing a sample spiked post-extraction to a neat standard solution of the same concentration.[12]

  • Changes in the retention time or peak shape of the analyte or internal standard between different biological samples.[5]

  • Failure to meet acceptance criteria for accuracy and precision during method validation.[1]

Troubleshooting Guide

Problem 1: High variability in analyte/IS ratio across different plasma lots.

This issue suggests that the matrix effect is inconsistent between sources and that the internal standard is not fully compensating for these differences.

StepActionRationale
1 Verify Chromatographic Co-elution Ensure that the analyte (Dacarbazine) and the internal standard (this compound) peaks completely overlap. Even slight differences in retention time can expose the analyte and IS to different matrix components, leading to differential ion suppression.[6][8]
2 Improve Sample Cleanup The current sample preparation method may not be adequately removing interfering phospholipids. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12][13] Techniques specifically designed to remove phospholipids, such as HybridSPE, can also be highly effective.[14]
3 Optimize Chromatography Modify the LC gradient to better separate the analyte from the regions where most matrix components elute (often very early or late in the run).[1] A longer run time or a different column chemistry (e.g., HILIC for polar compounds) might be necessary.[15]
4 Dilute the Sample If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components being introduced into the mass spectrometer, thereby minimizing their impact.[1][12]

Problem 2: Consistently low analyte response (Ion Suppression) even with this compound.

This indicates a significant matrix effect that is diminishing the overall signal, potentially compromising the limit of quantitation (LOQ), even if the analyte/IS ratio is stable.

StepActionRationale
1 Assess Phospholipid Removal Phospholipids are a primary cause of ion suppression in plasma.[4][9] Evaluate the effectiveness of your sample preparation method. A post-column infusion experiment can identify at what retention times suppression is occurring.[4][7]
2 Change Ionization Source/Polarity If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is often less susceptible to matrix effects.[1][3] Sometimes, switching ionization polarity (positive to negative) can also significantly reduce interference.[1]
3 Reduce Injection Volume Injecting a smaller volume of the sample extract can decrease the total amount of matrix components entering the MS source, which may alleviate suppression.[13]
4 Implement Advanced Sample Preparation Techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal plates offer superior cleanup compared to protein precipitation, leading to cleaner extracts and reduced ion suppression.[12]

Data and Protocols

Quantitative Performance of a Validated LC-MS/MS Method

The following table summarizes the performance characteristics of a validated method for quantifying dacarbazine in human plasma using this compound as the internal standard.

ParameterResultReference
Linear Range 10 - 1,000 µg/L[16][17]
Detection Limit (LOD) 10 µg/L[16][17]
Within-Run Precision (%CV) ≤ 4.2%[17]
Between-Run Precision (%CV) ≤ 8.3%[17]
Accuracy 86.1% to 99.4%[16][17]
Internal Standard This compound[16][17]
Ion Transition (Dacarbazine) 181.0 > 152.5[16][17]
Ion Transition (this compound) 187.1 > 158.6[16][17]
Experimental Protocol: Plasma Sample Preparation (Protein Precipitation)

This protocol describes a general protein precipitation (PPT) method, a common starting point for plasma sample preparation.

  • Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte range) to each plasma sample, standard, and quality control sample.

  • Vortexing: Briefly vortex the tubes for 10-15 seconds to ensure homogeneity.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma is typical for effective protein removal.

  • Vortexing: Vortex the tubes vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Injection: Inject the supernatant into the LC-MS/MS system. If sensitivity is an issue, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

Visual Guides

The Role of a Stable Isotope-Labeled Internal Standard

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing P1 Plasma Sample (Analyte + Matrix) IS1 This compound (IS) Added P2 Extraction (e.g., PPT, SPE) IS1->P2 Matrix causes some loss of both A1 Ionization Source P2->A1 Extracted Sample A2 Analyte & IS signals are suppressed A1->A2 Matrix components interfere D1 Ratio Calculation (Analyte Area / IS Area) A2->D1 Suppressed Signals D2 Accurate Quantification D1->D2 Ratio remains constant, compensating for losses and suppression

Caption: Workflow showing how this compound compensates for matrix effects.

Troubleshooting Workflow for Inconsistent Results

G start Start: Inconsistent Analyte/IS Ratio or Poor Precision q1 Are Analyte and IS Peaks Co-eluting Perfectly? start->q1 a1_yes Adjust Chromatography: - Change gradient - Use different column q1->a1_yes No q2 Is Sample Cleanup Sufficient? q1->q2 Yes a1_yes->q2 a2_yes Improve Sample Prep: - Switch PPT to LLE/SPE - Use Phospholipid Removal q2->a2_yes No q3 Is the issue lot-dependent? q2->q3 Yes a2_yes->q3 a3_yes Use Matrix-Matched Calibrators and QCs q3->a3_yes Yes end_node Re-validate and Proceed with Analysis q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting inconsistent LC-MS/MS results.

References

Dacarbazine-d6 reconstitution and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution and handling of Dacarbazine-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

This compound is a deuterium-labeled version of Dacarbazine, an antineoplastic agent. In research, it is primarily used as an internal standard for the quantification of dacarbazine in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[1]

Q2: What is the appearance of this compound powder?

This compound is typically a white to pale yellow or pink solid.[2][3] A change in color to a more pronounced pink or red can be a sign of decomposition.[4]

Q3: What are the recommended solvents for reconstituting this compound?

For quantitative analysis, this compound can be dissolved in solvents such as DMSO or methanol, with slight heating aiding solubilization.[1] For applications mirroring clinical use, Sterile Water for Injection is the standard reconstitution solvent.[2][5][6][7]

Q4: How should I store this compound, both as a powder and after reconstitution?

The powdered form of this compound should be stored refrigerated at 2°C to 8°C and protected from light.[8] The stability of the reconstituted and diluted solutions is detailed in the tables below. It is crucial to protect all solutions from light to prevent degradation.[4][9][10]

Q5: Is this compound sensitive to light?

Yes, this compound is extremely sensitive to light.[4][11] Exposure to daylight and even fluorescent light can cause it to degrade.[4][9] All procedures involving this compound should be performed with protection from light.

Q6: What are the primary safety precautions I should take when handling this compound?

This compound is a cytotoxic and potentially carcinogenic and teratogenic compound.[8][11][12] It should be handled in a designated area, such as a cytotoxic laminar flow cabinet or a chemical fume hood.[2][13] Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, must be worn.[2][12][14] Pregnant personnel should not handle this compound.[2][14]

Troubleshooting Guide

Issue 1: The reconstituted this compound solution has a pink or red color.

  • Cause: This coloration indicates degradation of the compound, likely due to exposure to light or elevated temperatures.[4]

  • Solution: Discard the solution and prepare a fresh one, ensuring minimal exposure to light during the entire process. Use amber vials or wrap containers in aluminum foil for protection.[9]

Issue 2: I am seeing inconsistent results in my quantitative analysis.

  • Cause: This could be due to the instability of the compound in solution. The stability of this compound is dependent on temperature, light exposure, and the solvent used.

  • Solution: Refer to the stability data tables below. Prepare fresh solutions for each experiment if possible. Ensure that the storage conditions for your stock and working solutions are optimized to minimize degradation. Protect from light at all times.

Issue 3: I observe particulate matter in the reconstituted solution.

  • Cause: The compound may not have fully dissolved, or it may have precipitated out of solution.

  • Solution: Ensure you are using the recommended solvent and concentration. Gentle warming may aid in the dissolution of this compound in organic solvents like DMSO and methanol.[1] If precipitation occurs after refrigeration, allow the solution to come to room temperature and gently agitate to redissolve before use. Visually inspect the solution for clarity before each use.[2]

Quantitative Data Summary

Table 1: Reconstitution of Dacarbazine for Injection (Analogous for this compound)

Vial Size (Dacarbazine)Volume of Sterile Water for Injection to AddFinal Concentration
100 mg9.9 mL10 mg/mL
200 mg19.7 mL10 mg/mL
500 mg49.25 mL10 mg/mL

Data adapted from clinical protocols for Dacarbazine and can be used as a reference for this compound.[5][6][7][15]

Table 2: Stability of Reconstituted and Diluted Dacarbazine Solutions

Solution TypeStorage ConditionStability Duration
Reconstituted SolutionRoom Temperature (with light protection)Up to 8 hours
Reconstituted SolutionRefrigerated (2°C to 8°C, with light protection)Up to 72 hours
Diluted Solution (in 5% Dextrose or 0.9% NaCl)Room Temperature (with light protection)Up to 8 hours
Diluted Solution (in 5% Dextrose or 0.9% NaCl)Refrigerated (2°C to 8°C, with light protection)Up to 24 hours

Stability is defined as the conservation of 90-105% of the initial concentration.[9] These are general guidelines; it is recommended to verify stability under your specific experimental conditions.

Experimental Protocols

Protocol 1: Reconstitution of this compound for use as an Internal Standard

  • Preparation: Work within a certified chemical fume hood or a biological safety cabinet.[2][14] Ensure all surfaces are covered with absorbent pads.[14] Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[2][14]

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to an appropriate amber glass vial. Add the required volume of high-purity solvent (e.g., DMSO, Methanol) to achieve the desired stock concentration.

  • Solubilization: Gently vortex the vial to dissolve the powder. If necessary, warm the solution slightly to aid dissolution.[1]

  • Storage: Store the stock solution at 2°C to 8°C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Handling cluster_disposal Waste Disposal prep1 Don appropriate PPE (double gloves, lab coat, goggles) prep2 Work in a certified fume hood or biological safety cabinet prep1->prep2 reco1 Weigh this compound powder prep2->reco1 reco2 Transfer to amber vial reco1->reco2 reco3 Add chosen solvent (e.g., DMSO, Methanol) reco2->reco3 reco4 Vortex and/or gently warm to fully dissolve reco3->reco4 stor1 Store reconstituted solution at 2-8°C, protected from light reco4->stor1 stor2 Visually inspect for particulates before each use stor1->stor2 disp1 Dispose of all contaminated materials as cytotoxic chemical waste

Caption: Workflow for this compound Reconstitution and Handling.

signaling_pathway cluster_activation Metabolic Activation cluster_mechanism Mechanism of Action dacarbazine This compound (Prodrug) activation Hepatic Cytochrome P450 Enzymes dacarbazine->activation active_metabolite Active Methyldiazonium Ion activation->active_metabolite alkylation DNA Alkylation (Methylation) active_metabolite->alkylation dna Cellular DNA dna->alkylation apoptosis Cell Cycle Arrest & Apoptosis alkylation->apoptosis

Caption: Simplified Mechanism of Action of Dacarbazine.

References

Technical Support Center: Dacarbazine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dacarbazine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of dacarbazine for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when preparing dacarbazine solutions for experimental use.

Q1: My dacarbazine is not dissolving properly in my desired solvent. What should I do?

A1: First, ensure you are using a recommended solvent. Dacarbazine has limited solubility in aqueous solutions.[1][2] For higher concentrations, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a common choice, offering higher solubility than ethanol or dimethylformamide.[1] If you are still experiencing issues with DMSO, gentle warming in a water bath to 50°C and brief sonication in an ultrasound bath can aid dissolution.[3][4] Always start with a small amount of solvent and gradually add more while vortexing or stirring.

Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous buffer or medium. To mitigate precipitation, it is crucial to perform serial dilutions. Instead of a single large dilution, dilute the stock solution in smaller steps. Ensure vigorous mixing immediately after adding the dacarbazine stock to the aqueous medium. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, as high concentrations can be toxic to cells and may also affect the solubility of other components in the medium.[1]

Q3: My dacarbazine solution has changed color to pink. Can I still use it?

A3: No, a color change from its typical colorless to pale yellow or ivory appearance to pink or red is an indication of decomposition.[5] Decomposed dacarbazine should not be used in experiments as it may yield unreliable results and could have altered biological activity.

Q4: How should I store my dacarbazine stock solution?

A4: Dacarbazine is light-sensitive and should be protected from light at all times.[5][6][7] Store stock solutions in amber vials or wrap clear vials in aluminum foil.[7][8] For short-term storage, reconstituted solutions are stable for up to 24 hours at room temperature.[7] For longer-term storage, it is recommended to store aliquots at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Q5: What is the stability of dacarbazine in solution under different conditions?

A5: The stability of dacarbazine is influenced by temperature and light exposure. Reconstituted solutions are stable for at least 96 hours at 2-6°C when stored in the dark.[7] Exposure to daylight can cause significant degradation within a short period.[5][8] Therefore, all handling and administration of dacarbazine solutions should be done with protection from light.[9]

Dacarbazine Solubility Data

The following table summarizes the solubility of dacarbazine in various solvents commonly used in in vitro research.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)≥2.3 mg/mL[10]
Dimethyl sulfoxide (DMSO)~0.5 mg/mL[1]
Dimethyl sulfoxide (DMSO)Soluble to 10 mM
Ethanol~0.2 mg/mL[1]
Dimethyl formamide~0.3 mg/mL[1]
Phosphate-buffered saline (PBS), pH 7.2~0.1 mg/mL[1]
WaterSlightly soluble / Insoluble[2][11]

Experimental Protocols

Protocol 1: Preparation of a Dacarbazine Stock Solution in DMSO

  • Materials: Dacarbazine powder, sterile DMSO, sterile microcentrifuge tubes or vials (amber or wrapped in foil), vortex mixer, and a sonicator (optional).

  • Procedure: a. Aseptically weigh the desired amount of dacarbazine powder in a sterile tube. b. Add a small volume of DMSO to the powder. c. Vortex the mixture thoroughly until the solid is fully dissolved. If necessary, gently warm the solution in a 50°C water bath or sonicate for a few minutes to aid dissolution.[3][4] d. Once fully dissolved, add DMSO to reach the final desired concentration. e. Store the stock solution in aliquots at -20°C, protected from light.[1]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Materials: Dacarbazine stock solution (from Protocol 1), sterile phosphate-buffered saline (PBS) or cell culture medium, sterile tubes, and a vortex mixer.

  • Procedure: a. Thaw an aliquot of the dacarbazine stock solution at room temperature, protected from light. b. Perform serial dilutions to reach the final working concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, first, dilute the stock 1:10 in sterile PBS or medium to make a 1 mM intermediate solution. c. Further dilute the 1 mM intermediate solution 1:10 in the final cell culture medium to achieve the 100 µM working concentration. d. Mix thoroughly by vortexing or inverting the tube after each dilution step. e. Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions.[1]

Visualizing Dacarbazine's Mechanism of Action

Dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects. The following diagram illustrates the simplified pathway of its activation and subsequent action as a DNA alkylating agent.

Dacarbazine_Pathway Dacarbazine Activation and DNA Alkylation Pathway cluster_cell Cellular Environment Dacarbazine Dacarbazine (Prodrug) Activation Metabolic Activation (Liver Cytochrome P450) Dacarbazine->Activation MTIC MTIC (Monomethyl triazeno imidazole carboxamide) Activation->MTIC Diazonium Methyldiazonium Cation (Active Alkylating Agent) MTIC->Diazonium DNA Cellular DNA Diazonium->DNA Alkylation Alkylated_DNA Alkylated DNA (Guanine N7 and O6) Apoptosis Inhibition of DNA Replication, Transcription, and Apoptosis Alkylated_DNA->Apoptosis

Caption: Simplified pathway of dacarbazine activation and its mechanism of DNA alkylation.

References

Potential for isotopic exchange in Dacarbazine-d6 under specific conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dacarbazine-d6. The focus is on the potential for isotopic exchange under specific experimental conditions.

Troubleshooting Guide: Isotopic Exchange in this compound

Unexpected loss or exchange of the deuterium label on this compound can lead to inaccurate experimental results. This guide addresses potential causes and solutions to maintain the isotopic purity of your compound.

Issue Potential Cause Recommended Solution Verification Method
Loss of Deuterium Label (Incomplete Labeling) Back-exchange during workup or purification after synthesis.Use deuterated solvents for final purification steps. Avoid prolonged exposure to acidic or basic conditions.LC-MS, NMR
Partial Deuterium Exchange During Storage Storage in protic solvents (e.g., methanol, water) over extended periods.Store this compound in a non-protic, anhydrous solvent (e.g., DMSO, acetonitrile) at low temperatures (-20°C or -80°C).LC-MS, NMR
Isotopic Exchange During In Vitro Experiments Incubation in acidic or basic aqueous buffers. Protons on the N-methyl groups can be susceptible to exchange under these conditions.[1][2]Maintain pH as close to neutral as possible. If acidic or basic conditions are required, minimize incubation time and temperature. Consider using deuterated buffers.LC-MS analysis of timed aliquots.
Metabolically-Driven Isotopic Exchange Enzymatic N-demethylation by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2E1) can lead to the loss of the deuterated methyl group.[3][4][5][6] Deuteration is known to slow this process (kinetic isotope effect), but it may not be completely inhibited.[7][8][9]Be aware that some loss of the deuterated label is possible in metabolically active systems. Use control experiments with non-deuterated Dacarbazine to quantify the rate of metabolism.LC-MS/MS to monitor the formation of both deuterated and non-deuterated metabolites.
Photodegradation Leading to Apparent Label Loss Dacarbazine is known to be light-sensitive, and its degradation products may interfere with the analysis of the deuterated compound.[9][10][11][12]Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.[10][11][13]HPLC with UV detection to monitor for the appearance of known degradation products like 2-azahypoxanthine.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of isotopic exchange for the deuterium atoms on the N-methyl groups of this compound?

A1: The C-D bond is generally stable. However, the protons on N-methyl groups can be susceptible to exchange under certain conditions. The risk of exchange increases in the presence of strong acids or bases, or at elevated temperatures.[1][2] In biological systems, enzymatic N-demethylation by cytochrome P450 enzymes is the primary route of metabolism for Dacarbazine, which would result in the loss of the deuterated methyl group.[3][4][5][6]

Q2: How can I check the isotopic purity of my this compound sample?

A2: The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio.[14][15] ¹H NMR can also be used to quantify the amount of residual protons on the methyl groups.

Q3: Can the deuterium label on this compound exchange with hydrogen from water in an aqueous buffer?

A3: Under neutral pH and ambient temperature, the rate of exchange is expected to be very slow. However, the potential for exchange increases with prolonged incubation times and at non-neutral pH. For sensitive experiments, the use of deuterated buffers (D₂O) is recommended to minimize back-exchange.

Q4: Will the deuterium label affect the metabolic rate of Dacarbazine?

A4: Yes, this is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, the enzymatic cleavage of the C-D bond during N-demethylation is slower.[9] This can result in a reduced rate of metabolism for this compound compared to its non-deuterated counterpart.[7][8]

Q5: My LC-MS results show a peak corresponding to the mass of non-deuterated Dacarbazine. What could be the cause?

A5: This could be due to several factors:

  • Incomplete deuteration: The initial synthesis may not have achieved 100% deuterium incorporation.

  • Isotopic exchange: The deuterium label may have exchanged with protons from the solvent or buffer during storage or the experiment.

  • Contamination: Your sample may be contaminated with non-deuterated Dacarbazine.

  • In-source back-exchange: This can sometimes occur in the mass spectrometer's ion source.

To investigate, re-analyze a fresh sample from your stock solution and review your storage and experimental procedures.

Experimental Protocols

Protocol for Monitoring Isotopic Exchange of this compound by LC-MS

This protocol outlines a method to assess the stability of the deuterium label on this compound under specific experimental conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare the experimental buffers (e.g., phosphate-buffered saline at pH 5, 7.4, and 9).

    • For kinetic studies, prepare a set of amber vials for each time point and condition.

  • Incubation:

    • At time zero, dilute the this compound stock solution into the experimental buffers to a final concentration of 10 µM.

    • Incubate the samples at the desired temperature (e.g., 37°C), protected from light.

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the respective vial and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • LC-MS Analysis:

    • Analyze the quenched samples by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate Dacarbazine from potential degradants and matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and acquire full scan data. Monitor for the mass-to-charge ratios of both this compound and non-deuterated Dacarbazine.

  • Data Analysis:

    • Integrate the peak areas for both this compound and non-deuterated Dacarbazine at each time point.

    • Calculate the percentage of isotopic exchange at each time point using the following formula: % Exchange = [Area(Dacarbazine) / (Area(Dacarbazine) + Area(this compound))] * 100

    • Plot the % Exchange versus time for each condition to determine the rate of isotopic exchange.

Visualizations

Dacarbazine Metabolism and Potential for Isotopic Exchange

Dacarbazine_Metabolism cluster_0 In Vivo / In Vitro System cluster_1 Potential Isotopic Exchange Dacarbazine_d6 This compound (DTIC-d6) HMMTIC_d5 HMMTIC-d5 (Active Metabolite) Dacarbazine_d6->HMMTIC_d5 CYP450 (N-demethylation) Dacarbazine Dacarbazine (Non-deuterated) Dacarbazine_d6->Dacarbazine H/D Exchange (e.g., acidic/basic pH) MTIC_d3 MTIC-d3 (Active Metabolite) HMMTIC_d5->MTIC_d3 - CHDO Methyl_diazonium_d3 CD3-N2+ (Methylating Agent) MTIC_d3->Methyl_diazonium_d3 Spontaneous decomposition DNA_adduct Alkylated DNA (d3-Guanine) Methyl_diazonium_d3->DNA_adduct DNA Alkylation

Caption: Metabolic activation of this compound and potential for isotopic exchange.

Experimental Workflow for Assessing Isotopic Stability

Isotopic_Stability_Workflow start Start: this compound Sample incubation Incubate under Test Conditions (e.g., varying pH, temp, time) start->incubation quenching Quench Reaction (e.g., cold acetonitrile) incubation->quenching analysis LC-MS or NMR Analysis quenching->analysis data_processing Data Processing & Interpretation analysis->data_processing end End: Determine Isotopic Purity data_processing->end

Caption: Workflow for monitoring the isotopic stability of this compound.

References

Refinement of extraction protocols for dacarbazine from tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of dacarbazine extraction protocols from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider when handling tissue samples for dacarbazine extraction?

A1: Dacarbazine is highly sensitive to light and temperature. To ensure the integrity of the analyte, it is crucial to protect tissue samples from light at all stages of collection, storage, and processing. Samples should be processed as quickly as possible or snap-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles. Dacarbazine is stable in neutral solutions but is sensitive to oxidation.[1]

Q2: What are the common methods for homogenizing tissue samples for dacarbazine extraction?

A2: Several methods can be employed for tissue homogenization, and the choice depends on the tissue type and available equipment. Common techniques include:

  • Mechanical Homogenization: This involves using rotor-stator homogenizers or bead beaters. Bead beating is effective for a wide range of tissues, from soft to hard, by varying the bead type (ceramic, glass, or metal).[2][3]

  • Ultrasonic Homogenization: This method uses high-frequency sound waves to disrupt tissue. It is suitable for soft tissues but may generate heat, so cooling is essential to prevent dacarbazine degradation.[4][5]

  • Enzymatic Digestion: For certain tissues, enzymatic digestion using enzymes like collagenase or proteinase K can be a gentle and effective method for tissue dissociation without the need for mechanical disruption.[6][7][8]

Q3: Which extraction techniques are suitable for isolating dacarbazine from tissue homogenates?

A3: The primary techniques for extracting dacarbazine from tissue homogenates are:

  • Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent, such as methanol or acetonitrile, is added to the tissue homogenate to precipitate proteins. The supernatant containing dacarbazine can then be collected for analysis. This method has shown high recovery rates for dacarbazine from plasma.

  • Liquid-Liquid Extraction (LLE): This technique involves partitioning dacarbazine from the aqueous tissue homogenate into an immiscible organic solvent. The choice of solvent is critical for achieving good recovery.

  • Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup by using a solid sorbent to retain dacarbazine while interfering substances are washed away. The choice of sorbent (e.g., C18, HLB) depends on the physicochemical properties of dacarbazine.

Q4: How can I improve the recovery of dacarbazine during extraction?

A4: To improve recovery, consider the following:

  • Optimize Homogenization: Ensure complete tissue disruption to release the drug. For tough or fibrous tissues, a combination of enzymatic digestion followed by mechanical homogenization can be effective.[9]

  • Optimize Extraction Solvent: For LLE, screen different organic solvents and pH conditions to find the optimal partitioning for dacarbazine. For PPT, ensure the solvent-to-sample ratio is adequate for complete protein removal.

  • Minimize Transfer Steps: Each transfer step can lead to sample loss. Use streamlined protocols where possible.

  • Prevent Degradation: As dacarbazine is light-sensitive, perform all extraction steps under amber or low-light conditions. Keep samples on ice to minimize thermal degradation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Dacarbazine Recovery Incomplete tissue homogenization.- Increase homogenization time or intensity.- For tough tissues, consider pre-treatment with enzymatic digestion (e.g., collagenase).[9]- Ensure the tissue-to-solvent ratio is appropriate; do not overload the homogenization vessel.[10]
Dacarbazine degradation during sample processing.- Protect samples from light at all times using amber vials or by working under low-light conditions.- Keep samples on ice or at 4°C throughout the extraction process.- Process samples as quickly as possible.
Inefficient extraction from the homogenate.- Optimize the extraction solvent system (e.g., try different organic solvents for LLE, or different protein precipitation agents).- Adjust the pH of the sample to ensure dacarbazine is in a state that favors partitioning into the extraction solvent.- For SPE, ensure the cartridge is conditioned and equilibrated properly.
High Variability in Replicate Samples Inconsistent homogenization.- Standardize the homogenization procedure (time, speed, bead type/amount).- Ensure the tissue sample is representative and homogenous before taking aliquots.
Sample degradation between processing of replicates.- Process all replicates in the same batch and under the same conditions.- Minimize the time between sample preparation and analysis.
Poor Chromatographic Peak Shape Matrix effects from co-extracted tissue components.- Incorporate a sample clean-up step after initial extraction, such as SPE.- Optimize the chromatographic method (e.g., gradient, mobile phase composition) to better separate dacarbazine from interfering compounds.
Dacarbazine instability in the final extract.- Analyze the samples immediately after preparation.- If storage is necessary, store the final extracts at -80°C and protected from light.
Clogged SPE Cartridge or HPLC Column Incomplete removal of proteins and lipids.- Ensure complete protein precipitation and centrifuge at a high speed to pellet all solids.- Consider a lipid removal step if working with fatty tissues.- Filter the final extract through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes reported performance data for dacarbazine extraction and analysis from biological matrices. This data can be used as a benchmark for your own experiments.

Parameter Matrix Extraction Method Analytical Method Value Reference
Recovery SkinPhosphate Buffer/DMSOHPLC-UV91-112%
Recovery PlasmaMethanol PrecipitationHPLC-UV>92%
Linear Range Skin Permeation StudyNot specifiedHPLC-UV1.0 - 15.0 µg/mL
Limit of Detection (LOD) Skin Permeation StudyNot specifiedHPLC-UV0.10 µg/mL
Limit of Quantification (LOQ) Skin Permeation StudyNot specifiedHPLC-UV0.30 µg/mL

Experimental Protocols

Protocol 1: Extraction of Dacarbazine from Skin Tissue

This protocol is adapted from a method for quantifying dacarbazine in skin permeation studies.

1. Tissue Homogenization: a. Weigh the skin tissue sample. b. Mince the tissue into small pieces using a scalpel. c. Place the minced tissue in a suitable homogenization tube. d. Add a phosphate buffer (pH 6.5)/DMSO (90/10 v/v) mixture at a specific tissue-to-solvent ratio (e.g., 1:4 w/v).[11] e. Homogenize the sample using a bead beater or ultrasonic homogenizer. If using an ultrasonic homogenizer, keep the sample on ice to prevent heating. f. After homogenization, magnetically stir the resulting suspension for an extended period (e.g., 24 hours) at room temperature to ensure complete extraction.[11]

2. Sample Clarification: a. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet tissue debris. b. Carefully collect the supernatant.

3. Sample Analysis: a. Filter the supernatant through a 0.22 µm syringe filter. b. Analyze the filtrate by HPLC-UV or LC-MS/MS.

Protocol 2: Protein Precipitation for Dacarbazine Extraction from Soft Tissues

This protocol is a general method adaptable for various soft tissues like the liver, kidney, or tumor tissue, based on the principle of protein precipitation.

1. Tissue Homogenization: a. Weigh the frozen tissue sample and place it in a pre-chilled homogenization tube. b. Add 4 volumes of ice-cold homogenization buffer (e.g., PBS) per gram of tissue. c. Homogenize the tissue using a bead beater with ceramic beads until no visible tissue fragments remain. Perform homogenization in short bursts, with cooling on ice in between, to prevent sample heating.

2. Protein Precipitation: a. To the tissue homogenate, add 3 volumes of ice-cold methanol (or acetonitrile). b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. c. Incubate the mixture at -20°C for at least 2 hours to enhance protein precipitation.

3. Sample Clarification and Analysis: a. Centrifuge the sample at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. b. Carefully transfer the supernatant to a new tube. c. Evaporate the organic solvent under a gentle stream of nitrogen if necessary. d. Reconstitute the residue in the mobile phase for analysis by HPLC-UV or LC-MS/MS.

Visualizations

Dacarbazine_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample (e.g., Skin, Tumor, Liver) Homogenization Homogenization (Bead Beating/Ultrasonic/Enzymatic) Tissue->Homogenization Homogenate Tissue Homogenate Homogenization->Homogenate PPT Protein Precipitation (e.g., Methanol) Homogenate->PPT Add Solvent LLE Liquid-Liquid Extraction Homogenate->LLE SPE Solid-Phase Extraction Homogenate->SPE Clarification Centrifugation & Filtration PPT->Clarification LLE->Clarification SPE->Clarification Analysis LC-MS/MS or HPLC-UV Analysis Clarification->Analysis Data Quantitative Data Analysis->Data

Caption: Experimental workflow for dacarbazine extraction from tissue samples.

Dacarbazine_Signaling Dacarbazine Dacarbazine (DTIC) MTIC MTIC (Active Metabolite) Dacarbazine->MTIC Metabolic Activation (Liver) DNA Nuclear DNA MTIC->DNA DNA Alkylation O6MeG O6-Methylguanine Adducts DNA->O6MeG MGMT MGMT Repair O6MeG->MGMT Repair (Resistance) MMR Mismatch Repair (MMR) System (e.g., MLH1, MSH2) O6MeG->MMR Recognition of Mismatch DSB DNA Double-Strand Breaks MMR->DSB Futile Repair Cycles Apoptosis Apoptosis DSB->Apoptosis Induction of

Caption: Dacarbazine's mechanism of action leading to apoptosis.

References

Validation & Comparative

A Comparative Guide to the Analysis of Dacarbazine: HPLC vs. LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dacarbazine, a crucial chemotherapeutic agent, is paramount in both clinical monitoring and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of reported performance data for each method.

Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for Dacarbazine Quantification

ParameterHPLC with UV DetectionLC-MS/MS
Linearity Range 25 - 150 µg/mL[1]10 - 1,000 µg/L (0.01 - 1 µg/mL)[2][3]
Limit of Detection (LOD) 0.17 µg/mL[1]10 µg/L (0.01 µg/mL)[2][3]
Limit of Quantification (LOQ) 0.52 µg/mL[1]10 µg/L (0.01 µg/mL)[3]
Accuracy (% Recovery) 99.85% - 100.32%[1]86.1% - 99.4%[2][3]
Precision (%RSD) Intraday: 0.53%, Interday: 0.83%[1]Within-run CV: ≤4.2%, Between-run CV: ≤8.3%[2]
Recovery Not explicitly stated90.1% - 94.4%[3]

Key Observations:

  • Sensitivity: LC-MS/MS demonstrates significantly higher sensitivity with a much lower limit of detection and quantification compared to the HPLC-UV method. This makes LC-MS/MS the preferred method for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices.

  • Linearity: Both methods exhibit good linearity over their respective concentration ranges. The LC-MS/MS method offers a wider dynamic range, which can be advantageous when analyzing samples with varying concentrations of dacarbazine.

  • Accuracy and Precision: Both techniques provide excellent accuracy and precision, meeting the stringent requirements for bioanalytical method validation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for both HPLC and LC-MS/MS methods as described in the cited literature.

HPLC Method with UV Detection

This method is suitable for the quantification of dacarbazine in pharmaceutical formulations.

  • Instrumentation: A Waters HPLC system with a Photo Diode Array (PDA) detector was used.[1]

  • Chromatographic Conditions:

    • Column: Altimal ODS (150 mm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: A mixture of 0.1% Orthophosphoric acid (OPA) buffer and Acetonitrile (90:10 v/v), filtered and degassed.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 323 nm[1]

    • Temperature: Ambient (30°C)[1]

    • Injection Volume: 20 µL[1]

  • Sample Preparation:

    • A standard stock solution of dacarbazine (1000 µg/mL) was prepared by dissolving 10 mg of the drug in a 10 mL volumetric flask with a diluent (acetonitrile and water, 1:1 v/v).[1]

    • Working standard solutions were prepared by diluting the stock solution to concentrations ranging from 25 to 150 µg/mL.[1]

LC-MS/MS Method

This method is designed for the robust quantification of dacarbazine in human plasma, making it ideal for clinical research and pharmacokinetic studies.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.[2][3]

  • Chromatographic Conditions:

    • Column: Agilent ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm)[3]

    • The specific mobile phase composition and gradient are not detailed in the provided search results.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ion mode with an atmospheric pressure turbo ion spray interface.[4]

    • Detection: Multiple Reaction Monitoring (MRM)[2][3]

    • Ion Transitions:

      • Dacarbazine: 181.0 > 152.5[2][3]

      • Internal Standard (Dacarbazine-D6): 187.1 > 158.6[2][3]

  • Sample Preparation:

    • Plasma samples were extracted using a C8+SCX mixed-mode 96-well plate.[4]

    • The extracted residues were further cleaned using a primary and secondary amine (PSA) adsorbent to minimize matrix effects.[4]

    • Standard solutions were prepared by dissolving pure dacarbazine in methanol to create a stock solution, which was then serially diluted.[3]

Metabolic Pathway of Dacarbazine

Dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary metabolic pathway involves N-demethylation by cytochrome P450 enzymes in the liver.

Dacarbazine_Metabolism cluster_cyp Cytochrome P450 Enzymes Dacarbazine Dacarbazine (DTIC) HMMTIC 5-[3-hydroxymethyl-3-methyl- triazen-1-yl]-imidazole-4-carboxamide (HMMTIC) Dacarbazine->HMMTIC N-demethylation MTIC 5-[3-methyl-triazen-1-yl]- imidazole-4-carboxamide (MTIC) HMMTIC->MTIC MethylDiazonium Methyl Diazonium Ion MTIC->MethylDiazonium Spontaneous decomposition CYP1A2 CYP1A2 (predominant in liver) CYP1A2->Dacarbazine CYP2E1 CYP2E1 (at high concentrations) CYP2E1->Dacarbazine CYP1A1 CYP1A1 (extrahepatic) CYP1A1->Dacarbazine

Caption: Metabolic activation of Dacarbazine by Cytochrome P450 enzymes.

Dacarbazine is metabolized by CYP1A1, CYP1A2, and CYP2E1 to form the reactive N-demethylated species, HMMTIC and MTIC.[5][6][7] CYP1A2 is the primary enzyme responsible for this activation in the liver, while CYP2E1 contributes at higher substrate concentrations, and CYP1A1 is involved in extrahepatic metabolism.[5][6][7] The resulting MTIC is unstable and spontaneously decomposes to form the highly reactive methyl diazonium ion, which then alkylates DNA, leading to cytotoxicity.[8]

Cross-Validation Workflow

A robust cross-validation of these two methods would involve analyzing the same set of samples to directly compare their performance. The following workflow outlines a logical approach for such a study.

Cross_Validation_Workflow start Sample Collection (e.g., Plasma, Pharmaceutical Formulation) sample_prep Sample Preparation (e.g., Protein Precipitation, Dilution) start->sample_prep split Sample Aliquoting sample_prep->split hplc_analysis HPLC-UV Analysis split->hplc_analysis Aliquot 1 lcms_analysis LC-MS/MS Analysis split->lcms_analysis Aliquot 2 hplc_data HPLC Quantitative Data hplc_analysis->hplc_data lcms_data LC-MS/MS Quantitative Data lcms_analysis->lcms_data comparison Data Comparison and Statistical Analysis hplc_data->comparison lcms_data->comparison report Validation Report comparison->report

Caption: A typical workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC with UV detection and LC-MS/MS are reliable and robust methods for the quantification of dacarbazine. The choice of method should be guided by the specific requirements of the study. For routine quality control of pharmaceutical formulations where dacarbazine concentrations are relatively high, the simpler and more cost-effective HPLC-UV method is well-suited. However, for applications demanding high sensitivity and selectivity, such as the analysis of dacarbazine in biological matrices for pharmacokinetic and metabolic studies, the superior performance of the LC-MS/MS method makes it the indispensable choice. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs.

References

A Comparative Guide to Establishing Linearity, Precision, and Accuracy for Dacarbazine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of dacarbazine, a crucial chemotherapeutic agent. We will delve into the critical validation parameters of linearity, precision, and accuracy, presenting supporting experimental data from various studies to aid in the selection of the most appropriate assay for your research or drug development needs. The focus will be on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two commonly employed techniques for dacarbazine analysis.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of different analytical methods for dacarbazine quantification, providing a clear comparison of their linearity, precision, and accuracy.

Table 1: Linearity of Dacarbazine Assays

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
RP-HPLC-UV[1][2]25 - 1500.999
HPLC-UV[3]1.0 - 15.00.9995
Spectrophotometry[4]4 - 20Not explicitly stated, but linear relationships were obtained
UPLC[5]4 - 200.997
LC-MS/MS[6]0.01 - 1.0Not explicitly stated, but a linear range was established

Table 2: Precision of Dacarbazine Assays

Analytical MethodIntraday Precision (%RSD)Interday Precision (%RSD)
RP-HPLC-UV[1][2]0.530.83
HPLC-UV[7]3.7 - 16.3 (for DTIC and metabolites)Not explicitly stated
LC-MS/MS[6]≤ 4.2 (within-run)≤ 8.3 (between-run)
UPLC[5]< 2.0< 2.0

Table 3: Accuracy of Dacarbazine Assays

Analytical MethodAccuracy (% Recovery)
RP-HPLC-UV[1][2]99.85 - 100.32
HPLC-UV[7]101 - 114 (for DTIC and metabolites)
HPLC-UV[3]91 - 112
LC-MS/MS[6]86.1 - 99.4
UPLC[5]96 - 100

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for the key methods discussed.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is widely used for the routine analysis of dacarbazine in pharmaceutical formulations.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector is sufficient.[1]

  • Chromatographic Conditions :

    • Column : Altimal ODS (150 mm x 4.6 mm, 5 µm)[1][2]

    • Mobile Phase : A mixture of 0.1% Orthophosphoric acid (OPA) buffer and Acetonitrile in a 90:10 ratio.[1][2] The pH of the buffer is adjusted to 5.[1][2]

    • Flow Rate : 1.0 mL/min[1][2]

    • Detection Wavelength : 323 nm[1][2]

    • Injection Volume : 20 µL

  • Sample Preparation :

    • A standard stock solution of dacarbazine is prepared in the mobile phase.

    • Working standard solutions are prepared by diluting the stock solution to fall within the linear range (e.g., 25-150 µg/mL).[1][2]

    • For pharmaceutical dosage forms, the sample is accurately weighed, dissolved in the mobile phase, and diluted to the desired concentration.[1]

  • Validation Procedure :

    • Linearity : A series of at least five concentrations of dacarbazine are injected, and a calibration curve of peak area versus concentration is plotted. The correlation coefficient is then calculated.[1][2]

    • Precision : The precision of the method is determined by analyzing replicate injections of a standard solution on the same day (intraday) and on different days (interday). The results are expressed as the relative standard deviation (%RSD).[1][2]

    • Accuracy : The accuracy is assessed by the recovery method. A known amount of dacarbazine is added to a placebo or sample matrix, and the percentage of the drug recovered is calculated.[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the analysis of dacarbazine in complex biological matrices like plasma.[6]

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.[6]

  • Chromatographic and Mass Spectrometric Conditions :

    • Column : A suitable reversed-phase column.

    • Mobile Phase : Specific gradients of organic and aqueous phases are optimized for separation.

    • Ionization Mode : Electrospray Ionization (ESI) is commonly used.

    • Mass Spectrometry : Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for dacarbazine and an internal standard. For dacarbazine, a common transition is m/z 181.0 > 152.5.[6]

  • Sample Preparation :

    • Plasma samples are typically subjected to protein precipitation using an organic solvent like methanol.[7]

    • The supernatant is then evaporated and reconstituted in the mobile phase before injection.

  • Validation Procedure :

    • Linearity : Calibration curves are constructed by spiking blank plasma with known concentrations of dacarbazine and an internal standard.

    • Precision : Assessed by analyzing quality control (QC) samples at different concentration levels in multiple runs.

    • Accuracy : Determined by comparing the measured concentration of QC samples against their nominal values.

Visualizing the Experimental Workflow

To better understand the logical flow of the analytical validation process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting start Start stock Prepare Stock Solution start->stock sample Prepare Sample Solution start->sample working Prepare Working Standards stock->working hplc Inject into HPLC/LC-MS working->hplc sample->hplc detect Detect Peak Area/Response hplc->detect calibration Generate Calibration Curve detect->calibration calculate Calculate Concentrations detect->calculate linearity Linearity report Generate Report linearity->report precision Precision precision->report accuracy Accuracy accuracy->report calibration->linearity calculate->precision calculate->accuracy

Caption: General workflow for dacarbazine assay validation.

logical_relationship cluster_method Analytical Method cluster_params Validation Parameters cluster_application Primary Application HPLC_UV HPLC-UV Linearity Linearity HPLC_UV->Linearity Precision Precision HPLC_UV->Precision Accuracy Accuracy HPLC_UV->Accuracy Pharma Pharmaceutical Dosage Forms HPLC_UV->Pharma LC_MSMS LC-MS/MS LC_MSMS->Linearity LC_MSMS->Precision LC_MSMS->Accuracy Bio Biological Matrices (Plasma) LC_MSMS->Bio

Caption: Relationship between methods and applications.

References

A Comparative Guide to Confirming Novel Dacarbazine Metabolites Using Dacarbazine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for identifying novel metabolites of the alkylating chemotherapeutic agent, dacarbazine. It focuses on the strategic use of its deuterated analogue, dacarbazine-d6, as a tool for unambiguous metabolite confirmation in mass spectrometry-based workflows. We present a comparison with alternative methods and provide supporting data and protocols to guide researchers in their drug metabolism studies.

Introduction to Dacarbazine Metabolism

Dacarbazine (DTIC) is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is primarily initiated by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2E1.[1][2][3] The key metabolic pathway involves N-demethylation to form 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC), which is the ultimate alkylating agent responsible for its anti-cancer activity.[1][4] An unstable intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC), is formed prior to MTIC.[1][2] Beyond these primary metabolites, identifying other minor or novel metabolites is crucial for a complete understanding of dacarbazine's disposition, potential off-target effects, and mechanisms of resistance.

The Role of Stable Isotope Labeling in Metabolite Identification

The identification of novel drug metabolites from complex biological matrices is a significant analytical challenge.[5] Stable isotope-labeled (SIL) compounds, such as this compound, are powerful tools in this process. When a 1:1 mixture of the unlabeled drug (parent) and its SIL analogue are co-incubated in a metabolic system (e.g., liver microsomes), all metabolites derived from the drug will appear as unique doublet peaks in the mass spectrum. These doublets are separated by a mass difference corresponding to the number of stable isotopes incorporated (in this case, 6 Daltons for the six deuterium atoms). This "isotopic signature" provides a definitive marker to distinguish true drug-related metabolites from endogenous matrix components, thereby significantly reducing false positives and increasing the confidence of identification.

Comparative Analysis of Identification Methods

The use of this compound offers distinct advantages over other common approaches for metabolite identification. Below is a comparison of the primary methods.

Method 1: LC-MS/MS with this compound

This approach is considered the gold standard for confident metabolite identification. By incubating a mixture of dacarbazine and this compound, researchers can screen for the characteristic +6 Da mass shift between the isotopic pairs.

  • Advantages:

    • Unambiguous Identification: The presence of the isotopic doublet is a highly specific confirmation that a detected signal is a genuine metabolite.

    • Reduced False Positives: Easily distinguishes drug metabolites from background ions and endogenous molecules.

    • Co-elution: The deuterated and non-deuterated versions of the drug and its metabolites have nearly identical chromatographic behavior, simplifying data analysis.

    • Correction for Matrix Effects: The SIL internal standard helps normalize variations in ionization efficiency caused by matrix suppression or enhancement, improving quantitative accuracy.

  • Disadvantages:

    • Synthesis Requirement: Requires the chemical synthesis of the deuterated analogue, which can be costly and time-consuming.

Method 2: High-Resolution Mass Spectrometry (HRMS) without Labeled Standards

Modern HRMS instruments (e.g., Q-TOF, Orbitrap) provide highly accurate mass measurements, enabling the prediction of elemental compositions for unknown peaks. Metabolites are tentatively identified by comparing measured accurate masses against a list of predicted biotransformations (e.g., oxidation, glucuronidation).

  • Advantages:

    • No Labeled Standard Needed: Avoids the cost and effort of synthesizing a SIL compound.

    • High Mass Accuracy: Provides strong evidence for the elemental formula of a potential metabolite.

  • Disadvantages:

    • Ambiguity: Cannot definitively distinguish between drug metabolites and endogenous compounds with the same elemental formula (isobars).

    • Higher Risk of False Positives: Requires extensive data mining and is more prone to misinterpretation without the confirmation of an isotopic signature.

Method 3: HPLC with UV Detection

This method is traditionally used for quantifying known dacarbazine metabolites but is not well-suited for discovering novel ones.[2][6]

  • Advantages:

    • Cost-Effective and Widely Available: HPLC-UV systems are common in analytical laboratories.

  • Disadvantages:

    • Low Specificity: Lacks the structural information provided by mass spectrometry, making it impossible to identify unknown compounds.

    • Requires Reference Standards: Can only identify and quantify metabolites for which authentic standards are available.

Data Presentation: Mass Spectrometric Comparison

The following table illustrates the expected mass-to-charge ratios (m/z) for dacarbazine and its potential metabolites when using the this compound co-incubation method. The analysis assumes positive ion electrospray ionization ([M+H]⁺).

CompoundBiotransformationUnlabeled (d0) Expected [M+H]⁺ (m/z)Labeled (d6) Expected [M+H]⁺ (m/z)Mass Shift (Da)
Dacarbazine Parent Drug 183.1 189.1 +6
HMMTICN-Hydroxymethylation213.1219.1+6
MTICN-Demethylation169.1175.1+6
Novel Metabolite 1Hydroxylation (+O)199.1205.1+6
Novel Metabolite 2Carboxylation (+CO₂)227.1233.1+6
Novel Metabolite 3Glucuronidation359.1365.1+6

Novel metabolites are hypothetical examples of common phase I and phase II biotransformations used for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes

This protocol describes a general procedure for identifying novel dacarbazine metabolites using a co-incubation of dacarbazine and this compound with human liver microsomes, followed by LC-MS/MS analysis.

1. Reagents and Materials:

  • Dacarbazine and this compound (10 mM stock solutions in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • NADPH Regeneration System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid (Stopping Solution)

  • Water (LC-MS grade) with 0.1% Formic Acid

2. Incubation Procedure:

  • Prepare a 1:1 mixture of dacarbazine and this compound.

  • In a microcentrifuge tube on ice, add the following in order:

    • Potassium Phosphate Buffer

    • Human Liver Microsomes (final concentration ~0.5 mg/mL)

    • 1:1 Dacarbazine/Dacarbazine-d6 mixture (final concentration ~10 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH Regeneration System.

  • Incubate for 60 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (containing 0.1% formic acid).

  • Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient from ~5% to 95% Mobile Phase B over several minutes.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Perform a full scan MS analysis to screen for ion doublets with a mass difference of 6.0376 Da (actual mass difference for 6 deuterons). Follow up with data-dependent MS/MS scans on the detected doublets to obtain fragmentation data for structural elucidation. A recent study quantified dacarbazine using the ion transition 181.0 > 152.5 for the parent drug and 187.1 > 158.6 for this compound, which can serve as a starting point for developing fragmentation analysis methods.[7][8][9]

Visualizations

Dacarbazine Metabolic Activation Pathway

The following diagram illustrates the primary metabolic activation pathway of dacarbazine and indicates potential sites for further biotransformation where novel metabolites could be formed.

Dacarbazine_Metabolism Dacarbazine Metabolic Activation Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Potential Phase II / Novel Metabolism DTIC Dacarbazine (DTIC) HMMTIC HMMTIC (5-[3-hydroxymethyl-3-methyl...]) DTIC->HMMTIC CYP1A1, CYP1A2, CYP2E1 (+O) MTIC MTIC (Active Alkylating Agent) HMMTIC->MTIC Spontaneous (-CH₂O) Novel_Hydrox Hydroxylated Metabolite MTIC->Novel_Hydrox Hydroxylation (e.g., on imidazole ring) Novel_Gluc Glucuronide Conjugate MTIC->Novel_Gluc Glucuronidation

Caption: Primary metabolic pathway of dacarbazine and potential routes to novel metabolites.

Workflow for Metabolite Identification

This workflow diagram outlines the logical steps for identifying novel dacarbazine metabolites using the stable isotope-labeling strategy.

Metabolite_ID_Workflow Metabolite Identification Workflow using this compound cluster_data_analysis Data Analysis start Sample Preparation incubation Incubate 1:1 Mixture (Dacarbazine + this compound) with Human Liver Microsomes start->incubation extraction Quench Reaction & Extract Metabolites incubation->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Full Scan Data Processing: Screen for Isotopic Pairs (Mass Shift = +6 Da) lcms->data_proc msms_analysis MS/MS Fragmentation Analysis of Detected Pairs data_proc->msms_analysis struct_elucid Structure Elucidation & Metabolite Identification msms_analysis->struct_elucid confirmation Confident Identification of Novel Metabolite struct_elucid->confirmation

Caption: Workflow for confident metabolite identification using this compound.

Conclusion

While various analytical techniques can be applied to study drug metabolism, the use of a stable isotope-labeled analogue like this compound, coupled with high-resolution mass spectrometry, provides the most robust and unambiguous method for the discovery and confirmation of novel metabolites. The characteristic isotopic doublet produced in mass spectra serves as a definitive filter to distinguish drug-related compounds from the complex biological background. This approach significantly enhances the confidence of structural assignments and provides a clearer picture of the complete metabolic fate of dacarbazine, which is essential for modern drug safety and development programs.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.